Lepidiline B
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dibenzyl-2,4,5-trimethylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNHJXQBUXJGBN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(N1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596093-97-9 | |
| Record name | Lepidiline B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEPIDILINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468X0RNJ1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin and Biological Activity of Lepidiline B: A Technical Guide
Abstract
Lepidiline B, a natural imidazole alkaloid, was first isolated from the roots of Lepidium meyenii (Maca). Structurally identified as 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride, this compound has garnered interest for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the origin, synthesis, and biological evaluation of this compound, with a focus on its anticancer properties. Detailed experimental protocols for its synthesis and cytotoxicity assessment are presented, along with a summary of its efficacy. Furthermore, a hypothesized signaling pathway for the mechanism of action of structurally related compounds is visualized, highlighting a potential area of investigation for this compound's mode of action.
Introduction
This compound is an imidazole alkaloid first discovered in 2003 in the roots of Lepidium meyenii, a plant commonly known as Maca that is native to the Andean region of Peru.[1] Alongside its analogue, Lepidiline A, these compounds represent a unique class of natural products. Subsequent research has also identified Lepidilines C and D from the same plant source. The chemical structure of this compound is 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.[1] Initial studies revealed that this compound exhibits cytotoxic activity against a range of human tumor cell lines, sparking interest in its potential as an anticancer agent.[1] This guide will delve into the technical details of its origin, laboratory synthesis, and the quantitative assessment of its biological activity.
Natural Origin and Isolation
This compound is a naturally occurring compound isolated from the roots of the Peruvian plant Lepidium meyenii (Maca). The initial isolation was reported by Cui et al. in 2003.[1]
General Isolation Protocol
While the full, detailed experimental protocol from the original 2003 publication by Cui et al. is not widely accessible, the general steps for the extraction and isolation of imidazole alkaloids from Lepidium meyenii can be summarized as follows. The process typically involves:
-
Extraction: The dried and powdered roots of Lepidium meyenii are subjected to solvent extraction.
-
Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from other constituents.
-
Chromatographic Purification: The acidic aqueous phase containing the alkaloids is then neutralized and subjected to multiple rounds of column chromatography to isolate the individual compounds, including this compound.
Laboratory Synthesis of this compound
Due to the low abundance of this compound in its natural source, laboratory synthesis is crucial for further biological investigation. A detailed synthetic protocol has been described by Gapiński et al. (2021).
Experimental Protocol for Synthesis
The synthesis of 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride (this compound) can be achieved through the benzylation of a suitable imidazole precursor.
Materials:
-
1-benzyl-2,4,5-trimethylimidazole
-
Benzyl chloride
-
Acetonitrile (anhydrous)
Procedure:
-
A solution of 1-benzyl-2,4,5-trimethylimidazole (1.0 mmol) in anhydrous acetonitrile (5 mL) is prepared in a reaction vessel.
-
Benzyl chloride (1.2 mmol) is added to the solution.
-
The reaction mixture is stirred at reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.
This protocol is based on synthetic methods for similar imidazolium salts and may require optimization for this compound.
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound against several cancer cell lines have been determined, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PACA2 | Pancreatic Adenocarcinoma | 4.2 | Gapiński et al. (2021) |
| MDA-MB-231 | Breast Carcinoma | 5.1 | Gapiński et al. (2021) |
| HL-60 | Human Promyelocytic Leukemia | 3.8 | Gapiński et al. (2021) |
| MCF-7 | Breast Adenocarcinoma | >100 | Gapiński et al. (2021) |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | >100 | Gapiński et al. (2021) |
Experimental Protocol for MTT Assay
The cytotoxicity of this compound is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Materials:
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Cancer cell lines (e.g., HL-60, MCF-7) and normal cells (e.g., HUVEC)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with solvent only is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated and represent an active area of research. However, studies on structurally related N-heterocyclic carbene (NHC)-metal complexes, for which lepidilines can serve as precursors, suggest a potential mechanism involving the induction of cellular stress and apoptosis.
Hypothesized Signaling Pathway
Based on the known mechanisms of related compounds, a plausible, though not yet directly proven, signaling pathway for the cytotoxic effects of this compound and its derivatives could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: Hypothesized signaling pathway for this compound derivatives.
Experimental Workflow for Pathway Analysis
To investigate the proposed signaling pathway, a series of experiments can be conducted.
Caption: Workflow for investigating the mechanism of action.
Conclusion
This compound, a natural product from Lepidium meyenii, demonstrates notable cytotoxic activity against several cancer cell lines. While its natural origin is established, laboratory synthesis provides a more accessible source for research. The quantitative data on its cytotoxicity highlight its potential as a lead compound for the development of new anticancer drugs. The exact signaling pathways through which this compound exerts its effects remain an important area for future investigation. The hypothesized pathway involving ROS-mediated apoptosis, based on related compounds, provides a logical framework for these future studies. Further research into the molecular targets of this compound will be crucial for its potential translation into a therapeutic agent.
References
A Technical Guide to the Discovery, Isolation, and Characterization of Lepidiline B from Lepidium meyenii
Abstract
Lepidium meyenii (Maca) is a Peruvian plant historically used for its nutritional and medicinal properties. Modern phytochemical investigations have led to the isolation of several unique bioactive compounds. Among these are the lepidilines, a class of imidazole alkaloids. This technical guide focuses on Lepidiline B, one of the first of this class to be discovered. We provide a comprehensive overview of its initial discovery, detailed protocols for its extraction and isolation from natural sources, its structural elucidation, and a summary of its evaluated cytotoxic activities against various human cancer cell lines. This document is intended to serve as a core resource for researchers interested in the natural product chemistry, pharmacology, and potential therapeutic applications of this compound.
Introduction and Initial Discovery
Lepidium meyenii Walp, a plant native to the high Andes of Peru, has a long history of use in traditional medicine, particularly for enhancing fertility and sexual function.[1] In the early 2000s, scientific investigation into the alkaloid content of Maca roots led to the discovery of a new class of imidazole alkaloids. In 2003, Cui et al. reported the isolation and structural characterization of two novel compounds, Lepidiline A and this compound, from an ethanolic extract of dried Maca roots.[1][2][3]
This compound was identified as 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.[1][2] Its discovery was significant as it represented a new structural class of alkaloids from this well-known medicinal plant. Initial biological screenings revealed that this compound possesses notable cytotoxic activity against several human cancer cell lines, marking it as a compound of interest for further pharmacological investigation.[1][4] Subsequent research has led to the isolation of related compounds, Lepidilines C and D, and the synthesis of various analogues to further probe their therapeutic potential.[4]
Physicochemical and Structural Data
The structure of this compound was determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4][5] Its identity as an imidazolium salt is a key feature of its chemistry.
| Property | Data | Source(s) |
| Systematic Name | 1,3-dibenzyl-2,4,5-trimethylimidazol-1-ium chloride | [6] |
| Synonyms | Macaline B | [6] |
| Molecular Formula | C₂₀H₂₃ClN₂ | [6] |
| Molecular Weight | 326.9 g/mol | [6] |
| Appearance | Colorless crystals | [4][5] |
| Melting Point | 228–229 °C | [4][5] |
Experimental Protocols
Isolation of this compound from Lepidium meyenii
The following protocol is based on the original methodology described by Cui et al. in their 2003 publication.[1]
a) Plant Material and Extraction:
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Air-dried roots of L. meyenii (10 kg) are washed with water.
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The washed roots are then extracted exhaustively with 100% ethanol (3 cycles).
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The combined ethanol extracts are concentrated under reduced pressure to yield a concentrated lipidic extract.
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The extract is tested for the presence of alkaloids using Dragendorff's reagent on a silica gel TLC plate.
b) Chromatographic Separation and Purification:
-
The crude extract is subjected to column chromatography on silica gel.
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A step gradient of methanol in chloroform is used as the mobile phase to elute different fractions.
-
Fractions are monitored by TLC. Those containing the target compounds are combined.
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The combined fractions positive for this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).
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A normal-phase silica gel column (e.g., Dynamax-60 Å, 21 × 250 mm) is used for the final purification to yield pure this compound.
Cytotoxicity Evaluation Protocol (MTT Assay)
The cytotoxic properties of this compound are typically evaluated using a colorimetric method such as the MTT assay. This protocol provides a general methodology.[1][7]
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Cell Culture: Human cancer cell lines (e.g., PACA2, MDA-MB-231, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive solvent only.
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MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ (or ED₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Biological Activity: In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity appears to be more potent than that of its structural analog, Lepidiline A. The precise molecular mechanism of action has not been fully elucidated and remains an area for future investigation.
Quantitative Cytotoxicity Data
The following tables summarize the reported 50% inhibitory concentration (IC₅₀) or 50% effective dose (ED₅₀) values for this compound against various cell lines.
Table 1: Cytotoxicity Data from Cui et al. (2003) [1]
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | ED₅₀ (µM) |
| UMUC3 | Bladder Carcinoma | 6.47 | ~19.8 |
| PACA2 | Pancreatic Adenocarcinoma | 1.38 | ~4.2 |
| MDA231 | Breast Carcinoma | 1.66 | ~5.1 |
| FDIGROV | Ovarian Carcinoma | 5.26 | ~16.1 |
| Molar concentrations are calculated based on a molecular weight of 326.9 g/mol and may vary slightly from source reports. |
Table 2: Cytotoxicity Data from Gucwa et al. (2021) [4][5]
| Cell Line | Cancer Type | Incubation | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | 48h | 3.8 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 48h | > 100 |
| HUVEC | Normal Endothelial Cells | 48h | > 100 |
The data indicates that this compound has potent activity against pancreatic, breast, and leukemia cell lines, with notable selectivity against leukemia cells when compared to normal endothelial (HUVEC) and breast cancer (MCF-7) cells in one study.[4]
Structural Context: The Lepidiline Alkaloids
This compound is part of a small family of related imidazole alkaloids isolated from L. meyenii. Understanding its structure in relation to its analogs is crucial for structure-activity relationship (SAR) studies. The primary differences lie in the substitution at the C2 position of the imidazole ring and the nature of the benzyl groups.
Conclusion and Future Directions
The discovery of this compound in Lepidium meyenii has unveiled a promising class of natural products with significant cytotoxic potential. The data clearly indicates its efficacy against specific cancer cell types in vitro. For drug development professionals, this compound serves as an interesting lead compound. Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the specific signaling pathways through which this compound exerts its cytotoxic effects is critical.
-
Structure-Activity Relationship (SAR): Further synthesis of analogs can help optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models is the necessary next step to determine its therapeutic potential.
-
Bioavailability and Pharmacokinetics: Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is essential for its development as a drug candidate.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Biological Provenance of Lepidiline B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidiline B, a unique imidazole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the biological source of this compound, detailing its isolation, quantification, and known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Primary Biological Source
The exclusive identified natural source of this compound is the root of Lepidium meyenii, a plant belonging to the Brassicaceae family.[1][2] Commonly known as Maca or Peruvian ginseng, this plant is indigenous to the high Andean regions of Peru and has a long history of use in traditional medicine for enhancing fertility and vitality.[3][4] this compound is one of several related imidazole alkaloids found in Maca, including Lepidilines A, C, and D, and more recently discovered variants E, F, and G.[3][5][6][7] The chemical structure of this compound is 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.[1][7]
Quantitative Analysis of this compound in Lepidium meyenii
The concentration of this compound in Lepidium meyenii can vary depending on the ecotype and processing of the plant material. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TQD-MS/MS) method has been developed for the quantification of major alkaloids in Maca. The data presented in the following table summarizes the quantitative analysis of this compound and related alkaloids in Maca raw powder.
| Alkaloid | Average Concentration (ppm or mg/kg) |
| Lepidiline A | 2.12 |
| This compound | 2.38 |
| Lepidiline C | 0.59 |
| Lepidiline D | 0.60 |
| Lepidiline E | 0.60 |
| Data sourced from a UPLC-TQD-MS/MS analysis of Maca raw powder. |
Experimental Protocols
Extraction and Isolation of this compound from Lepidium meyenii
The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of imidazole alkaloids from Lepidium meyenii.
a. Extraction:
-
Sample Preparation: Dried and powdered roots of Lepidium meyenii are used as the starting material.
-
Solvent Extraction: The powdered Maca is subjected to extraction with methanol (MeOH). A common procedure involves sonicating approximately 100 mg of the dried powder in 10 mL of 75% methanol (v/v) for 30 minutes. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
b. Isolation by Column Chromatography:
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of alkaloids.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination for alkaloid separation is a mixture of n-hexane, chloroform, and methanol. The specific gradient will depend on the separation efficiency and should be optimized by thin-layer chromatography (TLC) prior to column chromatography.
-
Fraction Collection: Fractions are collected and monitored by TLC to identify those containing this compound.
-
Purification: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Cytotoxicity Assay of this compound
The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, PACA2, MDA-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Assay: After incubation, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at 560 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Biological Activity and Potential Signaling Pathways
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 3.8 |
| PACA2 | Pancreatic Adenocarcinoma | 4.2 |
| MDA-231 | Breast Carcinoma | 5.1 |
| Data compiled from studies on the cytotoxic effects of lepidilines.[8] |
Potential Signaling Pathway: Insights from Lepidiline A
While the specific signaling pathways of this compound are not yet fully elucidated, studies on the structurally similar Lepidiline A provide valuable insights. Lepidiline A has been shown to target 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme involved in the biosynthesis of active sex hormones. By enhancing the activity of HSD17B1, Lepidiline A can modulate the balance of endogenous sex hormones. Given the structural similarity, it is plausible that this compound may exert its biological effects through a similar mechanism.
Caption: Proposed mechanism of Lepidiline A targeting HSD17B1.
Conclusion
This compound, a constituent of Lepidium meyenii, exhibits promising biological activity, particularly in the realm of oncology. This technical guide provides a foundational understanding of its biological source, methods for its quantification and isolation, and insights into its potential mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in various disease models. The detailed methodologies and data presented herein are intended to facilitate these future investigations.
References
- 1. scispace.com [scispace.com]
- 2. Imidazole alkaloids from Lepidium meyenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSD17B1 Gene: Function, Role in Steroid Metabolism, and Clinical Significance [learn.mapmygenome.in]
- 4. HSD17B1 hydroxysteroid 17-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulation of hydroxysteroid 17β-dehydrogenase type 1 and 2 gene expression in breast cancer cell lines by estradiol, dihydrotestosterone, microRNAs, and genes related to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lepidiline B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepidiline B, a unique imidazole alkaloid isolated from the roots of Lepidium meyenii (Maca), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. It includes a detailed summary of its physicochemical characteristics, a description of its synthesis, and an account of its cytotoxic effects against specific cancer cell lines. This document also outlines the experimental protocol for the reported cytotoxicity assays and presents the quantitative data in a clear, tabular format for ease of comparison. Currently, detailed information regarding its specific signaling pathways and a full profile of its biological activities, such as anti-inflammatory effects, remain areas for future investigation.
Chemical Structure and Identification
This compound is chemically identified as 1,3-dibenzyl-2,4,5-trimethyl-1H-imidazol-3-ium chloride. It is a quaternary imidazolium salt, a structural characteristic that contributes to its biological activity. The molecule is achiral.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 9862174
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1,3-dibenzyl-2,4,5-trimethyl-1H-imidazol-3-ium chloride |
| Molecular Formula | C₂₀H₂₃ClN₂ |
| Molecular Weight | 326.86 g/mol |
| CAS Number | 596093-97-9 |
| PubChem CID | 9862174 |
| InChI Key | VVNHJXQBUXJGBN-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C(C)--INVALID-LINK--=C(C)N1CC3=CC=CC=C3.[Cl-] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | MedKoo Biosciences |
| Melting Point | 228–229 °C | J. Nat. Prod. 2021, 84, 12, 3071–3079 |
| Boiling Point | Data not available | - |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Synthesis
A three-step synthesis for this compound has been reported, although it is noted to be less efficient than the synthesis of its analogue, Lepidiline A, due to the instability of a 2-methylimidazole N-oxide precursor. The general synthetic approach is outlined below.
Caption: Workflow for the three-step synthesis of this compound.
Biological Activity
The primary reported biological activity of this compound is its cytotoxicity against certain human cancer cell lines. Information regarding other biological effects, such as anti-inflammatory activity, is currently limited in peer-reviewed literature.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against the human leukemia (HL-60) and breast cancer (MCF-7) cell lines. Its potency is notably higher than its structural analogue, Lepidiline A.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Leukemia | 3.8 |
| MCF-7 | Breast Cancer | >100 |
Data sourced from J. Nat. Prod. 2021, 84, 12, 3071–3079.
Experimental Protocols
The following is a detailed description of the methodology used to assess the cytotoxic activity of this compound.
Cytotoxicity Assay (Sulphorhodamine B Assay)
The in vitro cytotoxicity of this compound was determined using the sulphorhodamine B (SRB) assay.
Workflow:
Caption: Step-by-step workflow of the SRB cytotoxicity assay.
Detailed Steps:
-
Cell Plating: Human cancer cells (HL-60 and MCF-7) were seeded into 96-well plates at an optimized density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for 48 hours.
-
Cell Fixation: Following incubation, the cells were fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.
-
Staining: The plates were washed with water and stained with a 0.4% (w/v) solution of sulphorhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.
-
Washing: The unbound dye was removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye was solubilized with a 10 mM Tris base solution, and the absorbance was measured at approximately 510 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The general anti-inflammatory and cytotoxic activities of many natural products are often associated with pathways such as NF-κB and MAPK. However, the direct effect of this compound on these or other pathways has not yet been elucidated.
Caption: Potential signaling pathways for future investigation of this compound's mechanism of action.
Conclusion and Future Directions
This compound is an imidazole alkaloid with a well-defined chemical structure and demonstrated cytotoxic activity against specific cancer cell lines. This guide provides the foundational chemical and biological information currently available for this compound.
Significant gaps in our understanding of this compound remain. Future research should focus on:
-
Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways responsible for its cytotoxic effects.
-
Exploring a Broader Range of Biological Activities: Substantiating the anecdotal claims of anti-inflammatory properties through rigorous scientific investigation.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to potentially enhance its potency and selectivity.
The information presented herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in the potential of this compound.
Physicochemical Characterization of Lepidiline B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Lepidiline B, a flavonolignan isolated from the roots of Lepidium meyenii (Maca). The information herein is intended to support research, drug discovery, and development activities involving this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₃ClN₂ | [1][2][3] |
| Molecular Weight | 326.86 g/mol | [1][2][3] |
| CAS Number | 596093-97-9 | [1][3] |
| Appearance | Solid powder | [1] |
| Melting Point | 228–229 °C | [4] |
| Solubility | Soluble in DMSO | [1] |
| Stability | Stable for several weeks at ambient temperature. For long-term storage, -20°C is recommended. | [1] |
| IUPAC Name | 1,3-dibenzyl-2,4,5-trimethyl-1H-imidazol-3-ium chloride | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical parameters. The following are standard methodologies that can be employed for the characterization of this compound.
2.1. Determination of Melting Point
The melting point of a solid is a fundamental physical property indicating its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
-
2.2. Determination of Aqueous Solubility
Solubility is a critical parameter influencing a drug's absorption and distribution.
-
Method: Shake-flask method (OECD Guideline 105).
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at various pH values) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
2.3. Determination of Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key indicator of a compound's lipophilicity and its ability to cross cell membranes.
-
Method: Shake-flask method.
-
Procedure:
-
A pre-saturated solution of n-octanol and water is prepared.
-
A known amount of this compound is dissolved in either the water or n-octanol phase.
-
Equal volumes of the n-octanol and water phases are mixed in a sealed flask and shaken vigorously to allow for partitioning of the compound.
-
The mixture is centrifuged to separate the two phases.
-
The concentration of this compound in both the aqueous and n-octanol phases is quantified by HPLC or another suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
2.4. Stability Analysis
Assessing the chemical stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.
-
Method: HPLC-based stability-indicating assay.
-
Procedure:
-
Solutions of this compound are prepared in relevant solvents or formulations.
-
Aliquots of the solutions are stored under different conditions, including elevated temperature (e.g., 40°C, 60°C), light exposure (photostability), and varying pH levels.
-
At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.
-
The decrease in the concentration of this compound and the appearance of degradation products are monitored over time to determine the degradation kinetics and identify conditions under which the compound is stable.
-
Visualizations
3.1. Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
References
Lepidiline B: Unraveling its Cytotoxic Effects in Cancer Cells
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the currently available scientific knowledge regarding the mechanism of action of Lepidiline B, an imidazole alkaloid, in cancer cells. While research has established its cytotoxic potential against various cancer cell lines, a detailed understanding of its molecular mechanisms, including its impact on specific signaling pathways, apoptosis, and the cell cycle, remains an area of active investigation. This document summarizes the existing data on its cytotoxic activity and outlines general experimental protocols relevant to the study of such compounds.
Cytotoxic Activity of this compound
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Its potency, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| PACA2 | Pancreatic Adenocarcinoma | 4.2 | [1] |
| MDA-231 | Breast Carcinoma | 5.1 | [1] |
| HL-60 | Promyelocytic Leukemia | 3.8 | [1] |
It is noteworthy that this compound generally exhibits greater cytotoxicity compared to its analog, Lepidiline A[1].
Putative Mechanisms of Action (Inferred from Related Compounds)
While direct evidence for the specific molecular mechanisms of this compound is limited, studies on other cytotoxic agents, including those with similar structural motifs, suggest potential avenues of action that warrant investigation for this compound. These include the induction of apoptosis and interference with the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate malignant cells. This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
A key event in the intrinsic pathway is the activation of a cascade of enzymes called caspases. This can be triggered by cellular stress and involves the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.
This flow cytometry-based assay is a standard method to detect and quantify apoptosis.
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and treat with varying concentrations of this compound for predetermined time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Annexin V-FITC negative, PI negative cells are live cells.
-
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Cell Cycle Arrest
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase). This arrest can prevent cell proliferation and may ultimately trigger apoptosis.
This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the DNA content of cells, which correlates with the phase of the cell cycle.
-
Cell Culture and Treatment: Treat cancer cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to prevent staining of RNA.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Potential outcomes of this compound on the cell cycle.
Key Signaling Pathways in Cancer
The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell growth, proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for anticancer drug development. While the effect of this compound on these pathways has not been reported, their investigation is a logical next step in elucidating its mechanism of action.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibitory action of this compound on cancer signaling.
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including those involved in signaling pathways.
-
Protein Extraction:
-
Treat cells with this compound and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Future Directions
The existing data clearly indicates that this compound is a cytotoxic agent with potential for further development as an anticancer therapeutic. However, a significant gap remains in our understanding of its molecular mechanism of action. Future research should focus on:
-
Comprehensive Apoptosis Studies: Investigating the activation of caspases, the modulation of Bcl-2 family proteins, and the involvement of the mitochondrial pathway.
-
Detailed Cell Cycle Analysis: Determining the specific phase of the cell cycle at which this compound induces arrest and identifying the key regulatory proteins involved.
-
Signaling Pathway Elucidation: Examining the effects of this compound on the PI3K/Akt and MAPK pathways, as well as other relevant cancer-associated signaling cascades.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.
A thorough investigation into these areas will be crucial to fully characterize the therapeutic potential of this compound and to guide its future development as a novel anticancer agent.
References
A Technical Guide to the Biological Activity Screening of Lepidiline B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of Lepidiline B, a naturally occurring imidazolium salt. The focus of this document is on its cytotoxic properties against various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and potential mechanisms of action.
Biological Activity Profile of this compound
This compound has been identified as a compound with significant cytotoxic activity against several human cancer cell lines. Comparative studies have shown that this compound is notably more cytotoxic than its analogue, Lepidiline A.[1][2] Its potential as an antineoplastic agent is underscored by its efficacy in the low micromolar range against specific cancer types.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The data from various screening studies are summarized in the tables below.
Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PACA2 | Pancreatic Adenocarcinoma | 4.2[1][2] |
| MDA-231 | Breast Carcinoma | 5.1[1][2] |
| HL-60 | Promyelocytic Leukemia | 3.8[1][2] |
| MCF-7 | Breast Adenocarcinoma | >10 µM (low cytotoxicity) |
Table 2: Comparative Cytotoxicity of Lepidiline Alkaloids
This table compares the cytotoxic activity of this compound with its related compounds, Lepidiline A, C, and D, against two specific human cancer cell lines. Doxorubicin (DXR) is included as a positive control.
| Compound | IC50 on HL-60 (µM) | IC50 on MCF-7 (µM) |
| Lepidiline A | 32.3 | > 50 |
| This compound | 3.8 | > 50 |
| Lepidiline C | 27.7 | > 50 |
| Lepidiline D | 1.1 | > 100 |
| Doxorubicin (DXR) | ~0.1 | Not specified |
Data compiled from studies on promyelocytic leukemia (HL-60) and breast cancer adenocarcinoma (MCF-7) cell lines.[1][2]
Experimental Protocols: Cytotoxicity Assessment
The primary method used to evaluate the cytotoxic activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[1][2] The concentration of these insoluble crystals, which is directly proportional to the number of living cells, is determined by solubilizing them and measuring the absorbance of the solution.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Seed human cancer cells (e.g., HL-60, MCF-7) into 96-well plates at an appropriate density (e.g., 10,000 cells per well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in serum-free cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include untreated cells as a negative control and a known anticancer agent (e.g., doxorubicin) as a positive control.
-
Incubate the plates for an additional 48 to 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the purple crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 555-570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a nonlinear regression analysis.
-
Visualizations: Workflows and Potential Mechanisms
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the key steps of the MTT assay used for evaluating the cytotoxicity of this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
While the precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). The intrinsic apoptosis pathway, triggered by cellular stress, is a plausible mechanism. The following diagram illustrates this generalized pathway.
Conclusion
This compound demonstrates significant cytotoxic activity against a range of human cancer cell lines, particularly those of pancreatic, breast, and leukemic origin.[1][2] The MTT assay serves as a robust and reliable method for quantifying this activity. While further research is needed to delineate the exact molecular targets and signaling pathways, its potent cytotoxic profile positions this compound as a promising lead compound in the discovery of novel antineoplastic drugs. The methodologies and data presented in this guide provide a solid foundation for future preclinical investigations into its therapeutic potential.
References
The Structure-Activity Relationship of Lepidiline B: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Imidazolium Alkaloid for Cancer Research
Lepidiline B, a naturally occurring imidazolium alkaloid isolated from the roots of Lepidium meyenii (Maca), has emerged as a compound of significant interest in oncological research. Its cytotoxic activity against various cancer cell lines has prompted further investigation into its structure-activity relationship (SAR) to guide the development of more potent and selective anticancer agents. This technical guide provides a comprehensive overview of the current understanding of this compound's SAR, detailing its synthesis, biological evaluation, and a plausible mechanism of action.
Core Structure and Synthetic Overview
This compound is chemically known as 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride. Its core structure consists of a central imidazole ring substituted with two benzyl groups at the nitrogen atoms (N1 and N3), and three methyl groups at the carbon atoms (C2, C4, and C5).
The synthesis of this compound, while less efficient than that of its 2-unsubstituted analogs, Lepidiline A and C, is achievable. The process is hampered by the instability of the key precursors, the 2-methylimidazole N-oxides. A general synthetic approach involves the appropriate substitution of the imidazole core. For this compound, this entails the benzylation of both nitrogen atoms and methylation of the C2, C4, and C5 positions of the imidazole ring. A reported synthesis of 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride achieved a yield of 80%.
Structure-Activity Relationship and Cytotoxicity
The cytotoxic properties of this compound and its analogs have been evaluated against a panel of cancer cell lines. The accumulated data reveals key structural features that govern its anticancer activity.
Key SAR Findings:
-
2-Methylation is Crucial for Potency: The presence of a methyl group at the C2 position of the imidazole ring is a significant determinant of cytotoxicity. This compound and its analog Lepidiline D (which is also 2-methylated) exhibit substantially higher potency compared to their 2-unsubstituted counterparts, Lepidiline A and C. For instance, this compound and D are an order of magnitude more cytotoxic against the HL-60 leukemia cell line than A and C.
-
Substitution at C4 and C5 Influences Activity and Selectivity: Replacement of the methyl groups at the C4 and C5 positions with bulkier phenyl groups has been shown to increase cytotoxicity against the MCF-7 breast cancer cell line. However, this modification also leads to a decrease in selectivity, with increased toxicity observed against non-cancerous human umbilical vein endothelial cells (HUVECs).
-
General Trend of Higher Potency: Across multiple studies and cell lines, this compound consistently demonstrates greater cytotoxic activity than Lepidiline A.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | Pancreatic adenocarcinoma (PACA2) | 4.2 |
| Breast carcinoma (MDA-231) | 5.1 | |
| Leukemia (HL-60) | 3.8 | |
| Lepidiline A | Leukemia (HL-60) | 32.3 |
| Lepidiline C | Leukemia (HL-60) | 27.7 |
| Lepidiline D | Leukemia (HL-60) | 1.1 |
Experimental Protocols
Synthesis of 1,3-Dibenzyl-2,4,5-trimethylimidazolium chloride (this compound)
Characterization of the final product would involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Cytotoxicity Assay Protocol (MTT Assay)
The cytotoxic activity of this compound is typically assessed using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to other N-heterocyclic carbene (NHC) precursors suggests a plausible mechanism of action. NHC metal complexes, which can be formed from precursors like this compound, are known to induce cancer cell death through the mitochondrial apoptotic pathway.
A proposed signaling pathway for the cytotoxic action of this compound is as follows:
This proposed mechanism involves the following key steps:
-
Induction of Oxidative Stress: this compound, possibly after conversion to a metal-NHC complex, may lead to an increase in the intracellular levels of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: The elevated ROS levels can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Initiation of the Caspase Cascade: The loss of mitochondrial membrane integrity leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase-9.
-
Execution of Apoptosis: Activated caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer therapeutics. The structure-activity relationships identified to date provide a solid foundation for the rational design of more potent and selective analogs. Key areas for future research include:
-
Elucidation of the precise molecular target(s) of this compound.
-
In-depth investigation of its mechanism of action, including its effects on cell cycle progression and specific apoptotic pathways.
-
Synthesis and evaluation of a broader range of analogs to further refine the SAR.
-
In vivo efficacy studies in preclinical cancer models.
By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of a new class of effective cancer treatments.
Methodological & Application
Application Note: Synthesis of Lepidiline B from N-benzyl acetimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the three-step synthesis of Lepidiline B (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride), an imidazolium alkaloid. The synthesis commences with the reaction of N-benzyl acetimine and diacetyl monoxime to form an imidazole N-oxide intermediate. This intermediate is subsequently reduced using Raney-nickel, followed by N-benzylation to yield the final product. This protocol is adapted from the established synthesis of related lepidiline alkaloids.[1][2] All quantitative data is summarized in tables, and the synthetic pathway is visualized using a workflow diagram.
Introduction
Lepidilines are a class of imidazolium alkaloids naturally found in the roots of Lepidium meyenii (Maca). These compounds have garnered interest due to their potential biological activities. This application note details a robust and accessible synthetic route to this compound, starting from readily available precursors. The described protocol allows for the efficient laboratory-scale production of this compound for further research and development.
Synthetic Pathway Overview
The synthesis of this compound is accomplished in three main steps:
-
Formation of Imidazole N-oxide: Reaction of N-benzyl acetimine with diacetyl monoxime to yield 1-benzyl-2,4,5-trimethylimidazole 3-oxide.
-
Reduction of N-oxide: Deoxygenation of the imidazole N-oxide intermediate to 1-benzyl-2,4,5-trimethylimidazole using Raney-nickel.
-
N-benzylation: Quaternization of the imidazole intermediate with benzyl chloride to afford the target this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and products in the synthesis of this compound.
Table 1: Reactants and Reagents
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| N-benzyl acetimine | C9H11N | 133.19 | |
| Diacetyl monoxime | C4H7NO2 | 101.10 | |
| Ethanol (EtOH) | C2H5OH | 46.07 | |
| Raney-nickel | Ni | 58.69 | |
| Benzyl chloride | C7H7Cl | 126.58 | |
| Acetonitrile | C2H3N | 41.05 |
Table 2: Intermediates and Final Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Overall Yield (%) |
| 1-benzyl-2,4,5-trimethylimidazole 3-oxide | C13H16N2O | 216.28 | 432.6 | - | |
| 1-benzyl-2,4,5-trimethylimidazole | C13H16N2 | 200.28 | - | - | |
| This compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride) | C20H23ClN2 | 326.86 | - | ~80% (estimated) |
Note: The yield for this compound is estimated based on the reported yield for the analogous synthesis of Lepidiline D (80%).[1][2]
Experimental Protocols
Step 1: Synthesis of 1-benzyl-2,4,5-trimethylimidazole 3-oxide
This procedure is adapted from the synthesis of the analogous compound 2e in the literature.[1][2]
-
To a solution of diacetyl monoxime (203 mg, 2.0 mmol) in ethanol (4 mL), add freshly prepared N-benzyl acetimine (532 mg, 4.0 mmol).
-
Stir the resulting mixture at room temperature.
-
After 24 hours, add a second portion of N-benzyl acetimine (133 mg, 1.0 mmol).
-
Continue stirring at room temperature for an additional 24 hours (total of 48 hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude 1-benzyl-2,4,5-trimethylimidazole 3-oxide is used in the next step without further purification.
Step 2: Reduction of 1-benzyl-2,4,5-trimethylimidazole 3-oxide
This protocol is a general procedure based on the reduction of similar imidazole N-oxides.[1]
-
Dissolve the crude 1-benzyl-2,4,5-trimethylimidazole 3-oxide (from Step 1) in ethanol.
-
Add freshly prepared Raney-nickel to the solution.
-
Stir the mixture under a hydrogen atmosphere (or use hydrazine hydrate as a hydrogen source) at room temperature until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney-nickel catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 1-benzyl-2,4,5-trimethylimidazole. This crude product is used in the next step without further purification.
Step 3: Synthesis of this compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride)
This procedure is adapted from the synthesis of Lepidiline D.[1][2]
-
Dissolve the crude 1-benzyl-2,4,5-trimethylimidazole (from Step 2) in acetonitrile.
-
Add benzyl chloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture under microwave irradiation (or conventional heating) until the reaction is complete (monitored by TLC). A typical reaction time for the analogous Lepidiline A synthesis under microwave irradiation is 5 minutes.[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a colorless solid. The synthesis of the related Lepidiline D from the same intermediate resulted in an 80% yield.[1][2]
Visualizations
Synthetic Workflow Diagram
Caption: Three-step synthesis of this compound from N-benzyl acetimine.
Experimental Workflow for Cytotoxicity Assay
The synthesized this compound can be evaluated for its biological activity, such as cytotoxicity against cancer cell lines. The following diagram illustrates a typical workflow for such an assay, as described in the source literature.[1]
Caption: General workflow for evaluating the cytotoxicity of this compound.
References
Multi-Step Synthesis of Lepidiline B and D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the multi-step synthesis of Lepidiline B and D, naturally occurring imidazolium alkaloids. The synthesis commences with the condensation of an α-hydroxyiminoketone with an imine, followed by deoxygenation of the resulting imidazole N-oxide and subsequent N-benzylation. This protocol offers a clear pathway for obtaining these target compounds for further research and drug development applications. All quantitative data is summarized, and detailed experimental procedures for key steps are provided.
Introduction
Lepidilines are a class of imidazolium alkaloids first isolated from the roots of Lepidium meyenii (Maca). These compounds have garnered interest due to their potential biological activities. While the synthesis of symmetrically substituted Lepidilines A and B can be achieved through direct double benzylation of the corresponding imidazole, the synthesis of unsymmetrically substituted analogs like Lepidiline C and D requires a more nuanced multi-step approach.[1][2] This document outlines a validated synthetic route to this compound and D.[1]
Synthesis Pathway Overview
The multi-step synthesis for this compound and D involves three key stages:
-
Imidazole N-oxide Formation: Condensation of an appropriate α-hydroxyiminoketone with an imine to yield the imidazole N-oxide precursor.
-
Deoxygenation: Removal of the N-oxide functionality to form the core imidazole structure.
-
N-Benzylation: Quaternization of the imidazole with a suitable benzyl halide to yield the final Lepidiline product.
It is noted that the synthesis of this compound and D via their 2-methylimidazole N-oxide precursors is less efficient due to the instability of these key intermediates.[1][2]
Caption: Multi-step synthesis workflow for this compound and D.
Quantitative Data Summary
The following table summarizes the yields and physical properties of key compounds in the synthesis of Lepidiline D.
| Compound Name | Structure Number | Yield (%) | Melting Point (°C) |
| 1-(3-Methoxybenzyl)-4,5-diphenylimidazole 3-oxide | 2d | 73% | 195–197 |
| 1-Benzyl-3-(3-methoxybenzyl)-2,4,5-trimethylimidazolium chloride | 1d | 80% | 214–216 |
Data extracted from reference[1].
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-(3-methoxybenzyl)-2,4,5-trimethylimidazolium chloride (Lepidiline D, 1d)
This procedure outlines the final N-benzylation step to yield Lepidiline D from its imidazole precursor (5e).
Materials:
-
1-Benzyl-2,4,5-trimethylimidazole (5e)
-
m-Methoxybenzyl chloride
-
Microwave reactor
Procedure:
-
Combine 1-Benzyl-2,4,5-trimethylimidazole (5e) and m-methoxybenzyl chloride.
-
Subject the mixture to microwave irradiation to accelerate the quaternization process.
-
Following the reaction, isolate the crude product.
-
Purify the product to obtain Lepidiline D (1d) as colorless crystals.
Characterization Data for Lepidiline D (1d): [1][2]
-
Melting Point: 214–216 °C
-
IR (neat) ν (cm⁻¹): 1603, 1461, 1256, 1167, 1036
-
¹H NMR (600 MHz, CDCl₃) δ: 7.34–7.21 (m, 4H), 7.07–7.04 (m, 2H), 6.81–6.78 (m, 1H), 6.59–6.54 (m, 2H), 5.52 (s, 2H), 5.51 (s, 2H), 3.74 (s, 3H), 2.75 (s, 3H), 2.19 (s, 3H), 2.18 (s, 3H)
-
¹³C NMR (151 MHz, CDCl₃) δ: 160.32, 144.3, 134.9, 133.2, 130.6, 129.5 (2C), 128.7, 126.4, 126.3, 126.1 (2C), 118.0, 113.7, 112.1, 55.5, 49.2, 49.1, 11.7, 9.13, 9.11
General Workflow for Synthesis
The following diagram illustrates the general laboratory workflow for the synthesis, purification, and analysis of this compound and D.
Caption: General laboratory workflow for synthesis and analysis.
Conclusion
The described multi-step synthesis provides a viable, albeit less efficient for B and D analogs, route to unsymmetrically substituted Lepidilines. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize these compounds for further investigation into their chemical and biological properties. The instability of the 2-methylimidazole N-oxide intermediates remains a key challenge to be addressed in future synthetic optimizations.[1][2]
References
Purification of Synthetic Lepidiline B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic Lepidiline B, an imidazolium alkaloid with potential therapeutic applications. The following sections outline various purification techniques, including column chromatography, preparative thin-layer chromatography (PTLC), recrystallization, and reverse-phase preparative high-performance liquid chromatography (HPLC). Additionally, a protocol for the purity assessment of the final compound using analytical HPLC-UV is described.
Introduction
This compound is a naturally occurring imidazolium alkaloid that has been the subject of synthetic efforts due to its biological activities. The successful synthesis of this compound necessitates robust purification strategies to isolate the target compound from starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines several effective methods for achieving high-purity synthetic this compound.
Data Presentation
The following table summarizes the typical outcomes for the described purification techniques. Please note that yields and purity are dependent on the specific reaction conditions and the initial purity of the crude product.
| Purification Technique | Typical Purity | Typical Yield | Scale | Notes |
| Column Chromatography | >95% | 60-80% | Milligram to Gram | Effective for removing a wide range of impurities. |
| Preparative TLC | >98% | 30-50% | Milligram | Ideal for small-scale purification and method development. |
| Recrystallization | >99% | 50-70% | Milligram to Gram | Excellent for obtaining highly pure crystalline material. |
| Preparative HPLC | >99% | 70-90% | Milligram to Gram | Provides very high purity and good recovery. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for the purification of this compound on a milligram to gram scale.
Materials:
-
Crude synthetic this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, technical grade
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the hexane to drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 100% dichloromethane. Gradually increase the polarity by adding methanol. A typical gradient would be from 0% to 10% methanol in dichloromethane. The optimal solvent system should be determined beforehand by TLC analysis. For a related precursor, a mobile phase of 92:8 DCM/MeOH was effective.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Preparative Thin-Layer Chromatography (PTLC)
This method is ideal for small-scale purification (typically <100 mg).
Materials:
-
Crude synthetic this compound
-
Preparative TLC plates (silica gel, 1-2 mm thickness)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Developing tank
-
UV lamp (254 nm)
-
Spatula or razor blade
-
Glass vial
-
Solvent for extraction (e.g., 10% Methanol in Dichloromethane)
Procedure:
-
Sample Application: Dissolve the crude this compound in a minimal amount of DCM. Using a capillary tube or syringe, carefully apply the solution as a narrow band across the origin line of the preparative TLC plate.
-
Development: Place the plate in a developing tank containing the mobile phase (e.g., 92:8 Dichloromethane/Methanol).[1] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the tank and allow the solvent to evaporate. Visualize the separated bands under a UV lamp.
-
Isolation: Carefully scrape the silica band corresponding to this compound into a clean vial.
-
Extraction: Add a suitable solvent (e.g., 10% MeOH in DCM) to the vial to extract the product from the silica. Vortex the mixture and then filter or centrifuge to remove the silica gel.
-
Solvent Evaporation: Evaporate the solvent from the filtrate to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure, crystalline this compound, which is an organic salt.[1]
Materials:
-
Crude synthetic this compound
-
Dichloromethane (DCM), analytical grade
-
Hexane or Di-isopropyl ether, analytical grade
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot dichloromethane to dissolve it completely.
-
Precipitation: While stirring, slowly add a less polar solvent, such as hexane or di-isopropyl ether, until the solution becomes slightly cloudy, indicating the onset of precipitation.
-
Crystal Formation: Heat the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature. For optimal crystal growth, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 4: Purification by Reverse-Phase Preparative HPLC
For the highest purity, reverse-phase preparative HPLC is a powerful technique. A similar method has been used to achieve high-purity Lepidiline A with good yield.
Materials:
-
Crude synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase additive)
-
Preparative C18 HPLC column
-
Preparative HPLC system with a UV detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as a small amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop an optimal separation method on an analytical scale first to determine the best gradient and mobile phase composition.
-
Preparative Run:
-
Column: A preparative C18 column.
-
Mobile Phase A: Water (with optional 0.1% TFA or formic acid).
-
Mobile Phase B: Acetonitrile or Methanol (with optional 0.1% TFA or formic acid).
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Flow Rate: Dependent on the column diameter, typically in the range of 10-50 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Product Isolation: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried to obtain the purified product as a solid.
Purity Assessment
Protocol 5: Purity Analysis by Analytical HPLC-UV
This protocol describes a standard method for determining the purity of the synthesized this compound.
Materials:
-
Purified this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks if required.
-
Chromatographic Conditions:
-
Column: Analytical C18 column.
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or formic acid.
-
Gradient: A typical analytical gradient would be from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Step-by-step workflow for column chromatography purification.
Caption: Protocol for the purification of this compound by recrystallization.
References
Application Notes & Protocols: Structural Elucidation of Lepidiline B using NMR and Mass Spectrometry
Introduction
Lepidiline B is an imidazolium alkaloid first isolated from the roots of Lepidium meyenii (Maca).[1] As a member of the lepidiline family of natural products, it has garnered interest for its potential biological activities, including cytotoxic properties. Accurate structural determination is the foundational step for any further investigation into its chemical synthesis, biological function, and potential as a therapeutic agent. This document provides detailed application notes and protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for identifying unknown small molecules.
Data Presentation: Spectroscopic Analysis of this compound
The structural elucidation of this compound relies on the synergistic interpretation of data from Mass Spectrometry and NMR spectroscopy. MS provides the molecular formula, while 1D and 2D NMR experiments reveal the carbon-hydrogen framework and connectivity.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of an unknown compound. For this compound, the molecular formula has been established as C₂₀H₂₃ClN₂.[1][2] Electrospray Ionization (ESI) is a suitable soft ionization technique for this class of pre-charged imidazolium salts.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Molecular Formula |
| [M]⁺ (Cation) | 291.1856 | [C₂₀H₂₃N₂]⁺ |
| [M+H]⁺ (Protonated Cation) | 292.1934 | [C₂₀H₂₄N₂]²⁺ (doubly charged) |
| [M+Na]⁺ (Sodium Adduct) | 314.1775 | [C₂₀H₂₃N₂Na]²⁺ (doubly charged) |
Note: The primary observed species in ESI-MS for this permanently charged molecule would be the cation [M]⁺.
NMR Spectroscopic Data
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. The ¹H NMR spectrum indicates the types and numbers of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. The data presented here was acquired in Chloroform-d (CDCl₃) on a 600 MHz instrument.[1][3]
Table 2: ¹H NMR Data for this compound (600 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34–7.26 | m (multiplet) | 6H | Phenyl H (m, p) |
| 7.07–7.04 | m (multiplet) | 4H | Phenyl H (o) |
| 5.53 | s (singlet) | 4H | N-CH₂ (Benzyl) |
| 2.74 | s (singlet) | 3H | Imidazole C2-CH₃ |
| 2.19 | s (singlet) | 6H | Imidazole C4/C5-CH₃ |
Table 3: ¹³C NMR Data for this compound (151 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 144.2 | Quaternary C | Imidazole C2 |
| 133.3 (2C) | Quaternary C | Phenyl C (ipso, attached to CH₂) |
| 129.5 (4C) | CH | Phenyl CH (m) |
| 128.6 (2C) | CH | Phenyl CH (p) |
| 126.4 (2C) | Quaternary C | Imidazole C4/C5 |
| 126.1 (4C) | CH | Phenyl CH (o) |
| 49.2 (2C) | CH₂ | N-CH₂ (Benzyl) |
| 11.7 | CH₃ | Imidazole C2-CH₃ |
| 9.1 (2C) | CH₃ | Imidazole C4/C5-CH₃ |
Experimental Protocols
The following protocols outline the standardized procedures for acquiring the necessary MS and NMR data for the structural elucidation of this compound.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-0.5 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis Parameters (Positive Ion Mode):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): Set to instrument-specific optimal pressure.
-
Drying Gas (N₂): Set to a flow rate of 8-12 L/min and a temperature of 250-350 °C.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire data in centroid mode. Perform an internal or external calibration to ensure high mass accuracy (< 5 ppm).
-
-
Data Analysis: Identify the monoisotopic peak for the molecular cation [C₂₀H₂₃N₂]⁺. Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it with the theoretical value.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (or until adequate signal-to-noise is achieved).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm and the ¹³C spectrum by setting the CDCl₃ signal to δ 77.16 ppm.
Visualizations: Workflows and Logic
The following diagrams illustrate the workflow and interpretive logic used in the structural elucidation process.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical flow from raw spectroscopic data to the final structure.
References
Application of Lepidiline B in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidiline B is an imidazole alkaloid first identified in the roots of Lepidium meyenii (Maca).[1][2] In recent years, it has garnered attention in the field of cancer research due to its demonstrated cytotoxic effects against various cancer cell lines.[2][3] This document provides a summary of the current understanding of this compound's applications in oncology, including its cytotoxic activity and protocols for its investigation. It is important to note that while in vitro cytotoxicity has been established, the precise molecular mechanism of action and in vivo efficacy of this compound are not yet fully elucidated in publicly available scientific literature.
Applications in Cancer Research
The primary application of this compound in cancer research lies in its potential as a cytotoxic agent. Studies have shown that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines in vitro. Its efficacy is notably higher than its analogue, Lepidiline A, and in some cases, comparable to standard chemotherapeutic agents.[2][3]
Data Presentation: Cytotoxicity of this compound and Comparators
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines as reported in the literature. For comparison, data for related compounds and a standard chemotherapeutic drug are also included.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HL-60 | Promyelocytic Leukemia | 3.8 | [2][3] |
| This compound | PACA2 | Pancreatic Adenocarcinoma | 4.2 | [2][3] |
| This compound | MDA-MB-231 | Breast Carcinoma | 5.1 | [2][3] |
| Lepidiline A | HL-60 | Promyelocytic Leukemia | 32.3 | [2][3] |
| Lepidiline C | HL-60 | Promyelocytic Leukemia | 27.7 | [2][3] |
| Lepidiline D | HL-60 | Promyelocytic Leukemia | 1.1 | [2][3] |
| Doxorubicin | HL-60 | Promyelocytic Leukemia | 0.12 | [2][3] |
| Doxorubicin | MCF-7 | Breast Carcinoma | 0.9 | [2][3] |
Mechanism of Action (Hypothesized)
The precise molecular mechanism by which this compound exerts its cytotoxic effects has not yet been fully elucidated in published research. However, based on the typical actions of cytotoxic compounds in cancer cells, it is hypothesized that this compound may induce cell death through apoptosis. Further research is required to identify the specific signaling pathways involved.
Hypothetical Signaling Pathway for Apoptosis Induction
The following diagram illustrates a general overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for anticancer compounds. Future studies are needed to determine if this compound acts through one or both of these pathways.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Workflow for MTT Assay
References
- 1. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Lepidiline B as a Precursor for N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lepidiline A vs. Lepidiline B for NHC Synthesis
N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ancillary ligands in organometallic chemistry and as organocatalysts in their own right. The most common route to NHCs involves the deprotonation of an azolium salt precursor. While the natural product Lepidiline A (1,3-dibenzyl-4,5-dimethylimidazolium chloride) is a known and effective precursor for the synthesis of N-heterocyclic carbenes, its close structural analog, This compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride), is not a suitable precursor for the generation of standard N-heterocyclic carbenes .
The critical difference lies in the substitution at the C2 position of the imidazolium ring—the carbon atom situated between the two nitrogen atoms. For an imidazolium salt to act as a direct precursor to a normal NHC, it must possess a proton at the C2 position. This acidic proton can be abstracted by a base to generate the desired carbene.
Lepidiline A possesses this required C2-proton. In contrast, this compound has a methyl group at the C2 position. The absence of a C2-proton means that direct deprotonation to form a stable imidazol-2-ylidene is not possible. While deprotonation of one of the methyl groups could theoretically lead to the formation of an "abnormal" or "remote" N-heterocyclic carbene, this is a distinct and less common mode of reactivity. The established and widely utilized chemistry of NHC precursors relies on the acidity of the C2-H bond.
This document, therefore, provides detailed protocols and data for the use of the viable precursor, Lepidiline A , in the generation of N-heterocyclic carbenes for research applications.
Comparative Data: Lepidiline A vs. This compound
The structural and chemical properties of Lepidiline A and B are summarized below to highlight the key differences relevant to NHC synthesis.
| Feature | Lepidiline A | This compound | Reference |
| IUPAC Name | 1,3-dibenzyl-4,5-dimethylimidazolium chloride | 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride | [1][2][3] |
| Chemical Formula | C₁₉H₂₁ClN₂ | C₂₀H₂₃ClN₂ | [1][2][3] |
| Structure | Imidazolium ring with H at C2 | Imidazolium ring with CH₃ at C2 | [1][2][3] |
| Suitability as NHC Precursor | Yes , via deprotonation at C2 | No , lacks a C2 proton | [1] |
| ¹H NMR (CDCl₃, δ ppm) | C2-H signal present | No C2-H signal; additional CH₃ signal | [2][3] |
| ¹³C NMR (CDCl₃, δ ppm) | C2 signal is a C-H | C2 signal is a quaternary carbon | [2][3] |
Experimental Protocol: Generation of an NHC from Lepidiline A
The following protocol details the in-situ generation of the N-heterocyclic carbene derived from Lepidiline A and its subsequent trapping to form a metal complex. This is a common strategy, as free carbenes can be highly reactive. The synthesis of an iridium(I)-NHC complex is provided as a well-documented example.[1][4]
Materials and Equipment
-
Lepidiline A (1,3-dibenzyl-4,5-dimethylimidazolium chloride)
-
Silver(I) oxide (Ag₂O)
-
[Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or equivalent filtering agent
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure: Synthesis of the Silver-NHC Complex (Transmetalation Agent)
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Lepidiline A (1 equivalent).
-
Add silver(I) oxide (Ag₂O) (0.55 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Stir the resulting suspension vigorously at room temperature, protected from light, for 24 hours.
-
After 24 hours, filter the reaction mixture through a pad of Celatom® to remove the silver salts.
-
Wash the filter pad with additional anhydrous DCM.
-
Remove the solvent from the filtrate in vacuo to yield the silver-NHC complex as a solid. This complex is often used in the next step without further purification.
Procedure: Synthesis of the Iridium-NHC Complex
-
To a Schlenk flask under an inert atmosphere, add the silver-NHC complex (1 equivalent) and [Ir(cod)Cl]₂ (0.5 equivalents).
-
Add anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver chloride (AgCl) byproduct.
-
Concentrate the filtrate in vacuo and purify the resulting solid by column chromatography or recrystallization to obtain the desired [Ir(cod)(NHC)Cl] complex.
Visualization of Synthesis and Workflow
Synthesis of Lepidiline A-derived NHC-Metal Complex
Caption: Synthesis of an Iridium-NHC complex from Lepidiline A.
General Experimental Workflow
Caption: Workflow for Iridium-NHC complex synthesis.
Potential Reactivity of this compound
Under strongly basic conditions, this compound would not form a standard C2-carbene. Instead, deprotonation could potentially occur at one of the methyl groups (at C2, C4, or C5) or at the benzylic positions. The resulting species would be a type of ylide or an "abnormal" carbene, with different reactivity and coordination chemistry compared to traditional NHCs. The investigation of such reactivity would constitute a novel research direction but falls outside the scope of established NHC synthesis.
Conclusion
This compound, due to its C2-methyl substitution, is not a direct precursor for the synthesis of conventional N-heterocyclic carbenes. Researchers seeking to utilize a lepidiline-derived NHC should use Lepidiline A, which possesses the necessary C2-proton for deprotonation. The protocols and data provided herein for Lepidiline A offer a robust starting point for the synthesis of NHC ligands and their corresponding metal complexes for applications in catalysis and materials science.
References
Application Notes and Protocols for the Synthesis of Lepidiline B-Derived Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes derived from Lepidiline B. This compound, an imidazolium salt, serves as a precursor to an N-heterocyclic carbene (NHC) ligand, which can be coordinated with various transition metals to form stable complexes with potential applications in catalysis and medicinal chemistry.
Introduction
Lepidilines are a class of imidazole alkaloids, with this compound identified as 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride[1][2][3]. These compounds are notable for their ability to act as precursors to N-heterocyclic carbenes (NHCs). NHCs are potent sigma-donating ligands that form robust bonds with transition metals, leading to the formation of stable organometallic complexes[4]. The resulting metal-NHC complexes have garnered significant interest due to their diverse applications, including as catalysts in organic synthesis and as potential therapeutic agents with cytotoxic properties against cancer cell lines[5][6].
This document outlines the synthesis of this compound and its subsequent use in the preparation of silver(I), gold(I), and copper(I) complexes. The protocols provided are based on established methods for analogous Lepidiline A complexes and are intended to be adaptable for various research and development purposes[5].
Synthesis of this compound
This compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride) can be synthesized from 2,4,5-trimethylimidazole and benzyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethylimidazole in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add an excess of benzyl chloride to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to facilitate the quaternization of the imidazole nitrogen atoms.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 85°C) and stir for 16-24 hours.
-
Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound as a colorless solid[1][3].
-
Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Table 1: Characterization Data for this compound [1][3]
| Technique | Observed Data |
| 1H NMR (600 MHz, CDCl3) | δ 7.34–7.26 (m, 6H), 7.07–7.04 (m, 4H), 5.53 (s, 4H), 2.74 (s, 3H), 2.19 (s, 6H) |
| 13C NMR (151 MHz, CDCl3) | δ 144.2, 133.3 (2C), 129.5 (4C), 128.6 (2C), 126.4 (2C), 126.1 (4C), 49.2 (2C), 11.7, 9.1 (2C) |
| Molecular Formula | C20H23ClN2 |
| Molecular Weight | 326.86 g/mol |
Synthesis of this compound-Derived Metal Complexes
The synthesis of metal-NHC complexes from this compound involves the in-situ generation of the N-heterocyclic carbene, which then reacts with a suitable metal precursor. A common and effective method is transmetalation from a silver-NHC intermediate.
Synthesis of Silver(I)-NHC Complex
The silver(I)-NHC complex is a versatile intermediate for the synthesis of other metal complexes.
Experimental Protocol: Synthesis of [Ag(this compound-NHC)Cl]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound and an equivalent amount of silver(I) oxide (Ag2O) in a dry, degassed solvent like dichloromethane.
-
Reaction Conditions: Stir the mixture at room temperature, protected from light, for 24 hours. The reaction progress can be monitored by the consumption of the starting materials.
-
Isolation and Purification: After the reaction is complete, filter the mixture through Celite to remove any unreacted silver oxide and other solid impurities. The solvent is then removed from the filtrate under reduced pressure to yield the silver(I)-NHC complex. The product is typically used in the next step without further purification.
Synthesis of Gold(I)-NHC Complex via Transmetalation
Experimental Protocol: Synthesis of [Au(this compound-NHC)Cl]
-
Reaction Setup: Dissolve the synthesized silver(I)-NHC complex in dichloromethane in a Schlenk flask under an inert atmosphere.
-
Addition of Gold Precursor: Add an equimolar amount of a suitable gold(I) precursor, such as chloro(dimethyl sulfide)gold(I) [AuCl(SMe2)], to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. A white precipitate of silver chloride (AgCl) will form, indicating the progress of the transmetalation reaction.
-
Isolation and Purification: Filter the mixture to remove the AgCl precipitate. The filtrate is then concentrated under reduced pressure. The gold(I)-NHC complex can be purified by crystallization, typically by the addition of a non-polar solvent like diethyl ether or pentane, to yield a white solid[5].
Synthesis of Copper(I)-NHC Complex
Experimental Protocol: Synthesis of [Cu(this compound-NHC)Cl]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, a copper(I) salt such as copper(I) chloride (CuCl), and a base like potassium carbonate (K2CO3) in a suitable solvent like acetonitrile[5].
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Isolation and Purification: After the reaction, filter the mixture to remove the base and any insoluble salts. The solvent is evaporated from the filtrate, and the resulting solid can be purified by recrystallization to obtain the desired copper(I)-NHC complex.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic steps.
Caption: Synthetic workflow for this compound and its metal complexes.
Caption: Conceptual pathway for the biological action of metal complexes.
Characterization of Metal Complexes
The synthesized metal complexes should be thoroughly characterized to confirm their structure and purity.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| 1H and 13C NMR Spectroscopy | To confirm the structure of the NHC ligand and its coordination to the metal. | Shifts in the signals of the imidazolium proton and carbon atoms upon complexation. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex. | A peak corresponding to the molecular ion of the metal complex. |
| Infrared (IR) Spectroscopy | To identify characteristic vibrational modes. | Can provide information on the metal-ligand bond. |
| Elemental Analysis | To determine the elemental composition of the complex. | The experimental percentages of C, H, and N should match the calculated values. |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides definitive proof of the molecular structure and coordination geometry. |
Potential Applications and Future Directions
This compound-derived metal complexes are promising candidates for various applications. The cytotoxic activity of analogous Lepidiline A-metal complexes suggests that these compounds could be explored as potential anti-cancer agents[5][6]. Further research could involve:
-
Screening for Biological Activity: Evaluating the synthesized complexes against a panel of cancer cell lines to determine their cytotoxic and anti-proliferative effects.
-
Catalytic Activity: Investigating the potential of these complexes as catalysts in organic reactions, such as cross-coupling reactions or hydrogen isotope exchange.[7]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related complexes with different metals and modifications to the this compound scaffold to understand the relationship between their structure and biological or catalytic activity.
These detailed notes and protocols provide a solid foundation for researchers to synthesize and explore the properties of novel this compound-derived metal complexes, paving the way for new discoveries in medicinal chemistry and catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C20H23ClN2 | CID 9862174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays to Determine Lepidiline B Cytotoxicity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of Lepidiline B, an imidazole alkaloid derived from Lepidium meyenii (maca root). The following sections include a summary of known cytotoxicity data for lepidilines, and step-by-step protocols for common cytotoxicity assays, including the MTT, LDH, and Annexin V/Propidium Iodide apoptosis assays.
Introduction to this compound and Cytotoxicity
This compound is a member of a unique class of histidine-derived imidazole alkaloids.[1] Preliminary studies have shown that this compound exhibits significant cytotoxic effects against certain cancer cell lines, making it a compound of interest in anticancer drug discovery.[2][3] In contrast, some of its structural analogs, like Lepidiline A, have shown little to no toxicity in some cancer cell lines.[1][2][3] Cytotoxicity assays are essential tools to quantify the dose-dependent cytotoxic effects of compounds like this compound on cultured cells. These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).
Summary of this compound and Analogs Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and its analogs against various human cancer cell lines, as reported in the literature. This data provides a baseline for designing new experiments.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound | HL-60 | Human Promyelocytic Leukemia | 3.8 | [2] |
| PACA2 | Pancreatic Adenocarcinoma | 4.2 | [2][3] | |
| MDA-MB-231 | Breast Carcinoma | 5.1 | [2][3] | |
| Lepidiline A | HL-60 | Human Promyelocytic Leukemia | 32.3 | [2] |
| T-47D | Breast Cancer | 16.1 | [1] | |
| Mes-Sa | Uterine Sarcoma | 27.8 | [4] | |
| AD-MSC | Adipose-derived MSC | 184 | [1] | |
| Lepidiline C | HL-60 | Human Promyelocytic Leukemia | 27.7 | [2] |
| MCF-7 | Breast Cancer | 75 | [1] | |
| Lepidiline D | HL-60 | Human Promyelocytic Leukemia | 1.1 | [2] |
Note: The cytotoxicity of lepidilines can vary significantly between different cell lines.[2][3] It is crucial to test this compound on the specific cell line of interest.
Experimental Protocols
The following are detailed protocols for three standard in vitro cytotoxicity assays.
Workflow for In Vitro Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of a test compound like this compound is depicted below.
General workflow for cytotoxicity testing.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
Principle of the MTT assay.-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.[6]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[6][7] Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the crystals.[6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.[7]
Lactate Dehydrogenase (LDH) Assay Protocol
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8]
Principle of the LDH assay.
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with this compound. Include the following controls:
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Untreated cells lysed with the kit's lysis solution.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[9]
-
LDH Reaction: Carefully transfer 10 µL of the clear supernatant from each well to a new 96-well plate.[9]
-
Prepare LDH Reaction Mix: Prepare the LDH reaction mix according to the manufacturer's instructions (typically a mixture of the substrate and assay buffer).[9]
-
Incubation: Add the LDH reaction mix to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH activity - Low Control LDH activity) / (High Control LDH activity - Low Control LDH activity)] x 100
Apoptosis Assay (Annexin V/Propidium Iodide) Protocol
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]
Principle of Annexin V/PI apoptosis assay.
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the floating cells from the medium and then detach the adherent cells using trypsin. Combine both cell populations.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (the exact volumes may vary depending on the kit).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V versus PI. The cell populations are gated and quantified as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by this compound.
References
- 1. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. abcam.com [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lepidiline B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Lepidiline B. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary challenge in the synthesis of this compound compared to Lepidilines A and C?
The main difficulty in synthesizing this compound lies in the instability of its key precursor, the 2-methylimidazole N-oxide.[1][2][3] This instability makes the synthetic protocol less efficient compared to the routes for Lepidilines A and C, which utilize more stable 2-unsubstituted imidazole N-oxide precursors.[1][2][3]
Q2: My attempt to synthesize the 2-methylimidazole N-oxide precursor for this compound resulted in low yields and significant decomposition. What are the potential causes and solutions?
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Potential Cause: The inherent instability of 2-methylimidazole N-oxides is the most likely reason for decomposition and low yields.[1][2][3] These compounds are known to be less stable than their 2-unsubstituted counterparts.
-
Troubleshooting:
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Strict Temperature Control: Maintain rigorous temperature control during the reaction and work-up phases. Avoid excessive heating, as this can accelerate decomposition.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or moisture-induced degradation of sensitive intermediates.
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Minimize Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the duration of exposure to potentially destabilizing conditions.
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Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete, using mild purification techniques such as column chromatography at low temperatures.
-
Q3: The deoxygenation of the imidazole N-oxide intermediate is incomplete or results in side products. How can I improve this step?
-
Potential Cause: The activity of the Raney-nickel catalyst can vary, and reaction conditions may not be optimal for a complete and clean conversion.
-
Troubleshooting:
-
Freshly Prepared Raney-Nickel: Use freshly prepared and highly active Raney-nickel for the deoxygenation step.[1][2] The activity of commercially available Raney-nickel can degrade over time.
-
Solvent Choice: The reaction is typically performed in ethanol.[1][2] Ensure the solvent is of high purity and anhydrous if necessary.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of over-reduced or side products.
-
Q4: I am having trouble with the final N-alkylation step to introduce the second benzyl group. What are the common issues and how can they be addressed?
-
Potential Cause: Incomplete reaction, low conversion rates, or the formation of multiple products can occur during N-alkylation.
-
Troubleshooting:
-
Microwave-Assisted Synthesis: Consider using microwave irradiation for the N-alkylation step. This method has been shown to significantly reduce reaction times to as little as 5 minutes and can lead to nearly quantitative yields for similar structures like Lepidiline A.[1][2]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for efficient N-alkylation. Solid cesium carbonate has been used effectively in related syntheses.[1][2]
-
Alkylating Agent: Benzyl chloride or benzyl bromide are typically used. Ensure the purity of the alkylating agent and consider its reactivity in the chosen solvent system.
-
Summary of Key Reaction Data
For a comparative overview, the following table summarizes typical yields for the synthesis of Lepidilines A and C, which can serve as a benchmark for optimizing the less efficient synthesis of this compound.
| Step | Product | Reagents & Conditions | Yield | Reference |
| N-alkylation | Lepidiline A | 1-benzyl-4,5-dimethylimidazole, Benzyl chloride, MW, 5 min | ~ quantitative | [1][2] |
| N-alkylation | Lepidiline C | 1-benzyl-4,5-dimethylimidazole, m-methoxybenzyl chloride, MW | 84% | [2] |
| Three-Step Synthesis | Lepidiline D | N-Benzyl acetimine, Diacetyl monoxime | 80% | [1] |
Experimental Protocols
A generalized protocol for the synthesis of Lepidiline analogs, which can be adapted for this compound, is provided below.
Step 1: Synthesis of the Imidazole N-oxide Precursor
-
The synthesis of the 2-methylimidazole N-oxide precursor is a critical and challenging step due to the precursor's instability.[1][2][3] A general approach involves the cyclocondensation of an appropriate diketone monoxime with an N-benzyl aldimine.[2]
-
Careful control of reaction temperature and purification under mild conditions are essential to minimize degradation.
Step 2: Deoxygenation of the Imidazole N-oxide
-
The imidazole N-oxide is dissolved in ethanol.
-
Freshly prepared Raney-nickel is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the deoxygenated imidazole intermediate.[1][2]
Step 3: N-alkylation to Yield this compound
-
The deoxygenated imidazole intermediate is mixed with the appropriate benzyl halide (e.g., benzyl chloride).
-
The reaction can be performed under microwave irradiation for a short duration (e.g., 5 minutes) to drive the reaction to completion.[1][2]
-
After the reaction, the product is purified, for instance, by recrystallization, to obtain the final this compound product.
Process Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound and related compounds.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting for the unstable key precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methylimidazole N-Oxide Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylimidazole N-oxide precursors. Given the limited direct literature on the instability of this specific compound, this guide synthesizes information from analogous heterocyclic N-oxides to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 2-methylimidazole N-oxide precursors?
A1: While specific data for 2-methylimidazole N-oxide is limited, analogous heterocyclic N-oxides can be sensitive to heat, light, moisture, and strong acids. Key concerns include:
-
Thermal Decomposition: N-oxides can be thermally labile and may decompose exothermically at elevated temperatures.[1]
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Hygroscopicity: These precursors are often hygroscopic, readily absorbing moisture from the atmosphere, which can affect their reactivity and stability.[2]
-
Photochemical Instability: Exposure to light, particularly UV radiation, may induce degradation or unwanted side reactions.
-
Acid Sensitivity: Strong acidic conditions can lead to deoxygenation or rearrangement reactions.
Q2: How should I properly store 2-methylimidazole N-oxide precursors?
A2: To ensure the longevity and integrity of your precursors, store them under the following conditions:
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent moisture and air exposure.
-
Cool and Dark: Keep the container in a cool, dark place to minimize thermal and photochemical decomposition. Refrigeration may be appropriate, but ensure the container is brought to room temperature before opening to prevent condensation.
-
Desiccation: Storing the container within a desiccator can provide an additional layer of protection against moisture.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Yes, based on the reactivity of similar N-oxides, you should avoid:
-
Strong Acids: Can catalyze decomposition or rearrangement.
-
Strong Reducing Agents: Can lead to deoxygenation of the N-oxide.
-
Certain Metal Catalysts: Some transition metals can interact with the N-oxide functionality.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent Reaction Yields or Purity
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation of Starting Material | Verify the purity of the 2-methylimidazole N-oxide precursor before use (e.g., by NMR or LC-MS). | The precursor may have degraded during storage due to exposure to air, moisture, or light. |
| Hygroscopicity | Dry the precursor under vacuum before use. Handle the compound in a glovebox or under an inert atmosphere. | Absorbed water can interfere with many organic reactions, acting as an unwanted nucleophile or base. |
| Thermal Instability | Run the reaction at a lower temperature, if possible. Avoid prolonged heating. | The precursor may be decomposing under the reaction conditions. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Photochemical Decomposition | Protect the reaction vessel from light by wrapping it in aluminum foil. | Light can induce cleavage of the N-O bond or other rearrangements, leading to a complex mixture of products. |
| Acid-Catalyzed Rearrangement | If acidic conditions are present, consider using a non-acidic alternative or a milder acid. | The N-oxide may undergo rearrangement in the presence of strong acids. |
| Reaction with Solvent | Ensure the solvent is dry and deoxygenated. Consider using a less reactive solvent. | Some solvents can react with N-oxides, especially under certain reaction conditions. |
Quantitative Data (Analogous Compounds)
The following data is for analogous heterocyclic N-oxides and should be used as a general guide for handling 2-methylimidazole N-oxide precursors.
Table 1: Thermal Stability of Selected Heterocyclic N-Oxides
| Compound | Decomposition Onset Temperature (°C) | Notes |
| Pyridine N-oxide | ~270 (Boiling Point with some decomposition)[3] | Can decompose exothermically at higher temperatures.[1] |
| 2,6-Lutidine N-oxide | 288 | Exothermic decomposition observed in DSC analysis.[1] |
| Nicotinic acid N-oxide | 289 | Exothermic decomposition observed in DSC analysis.[1] |
Table 2: Physicochemical Properties of 2-Methylimidazole and Pyridine N-oxide
| Property | 2-Methylimidazole | Pyridine N-oxide |
| pKa | 7.86[4] | 0.8 (of conjugate acid)[2] |
| Melting Point (°C) | 145[5] | 65-66[2] |
| Boiling Point (°C) | 270[5] | 270[3] |
| Hygroscopicity | Soluble in water[6] | Hygroscopic solid[2] |
Experimental Protocols
Protocol 1: Handling and Dispensing of 2-Methylimidazole N-Oxide Precursors
This protocol is designed for handling hygroscopic and potentially air-sensitive solids.
Materials:
-
Glovebox or Schlenk line
-
Dry, nitrogen-flushed glassware
-
Spatula
-
Analytical balance
Procedure:
-
Transfer the required amount of the precursor to a pre-tared, dry vial inside a glovebox or under a positive pressure of inert gas.
-
Seal the vial tightly before removing it from the inert atmosphere.
-
If a glovebox is not available, use a Schlenk line and a nitrogen-filled glove bag for transfers.
-
Bring the container of the precursor to room temperature before opening to prevent condensation of atmospheric moisture.
Protocol 2: Setting up a Reaction under Inert Atmosphere
This protocol describes a typical setup for a reaction that is sensitive to air and moisture.
Materials:
-
Schlenk flask and condenser
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Cannula or syringe for liquid transfers
-
Dry solvents
Procedure:
-
Assemble the glassware (Schlenk flask, condenser, etc.) and flame-dry under vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Add the 2-methylimidazole N-oxide precursor to the flask under a stream of inert gas.
-
Seal the flask with a rubber septum.
-
Add dry, degassed solvent and other reagents via syringe or cannula.
-
Maintain a positive pressure of inert gas throughout the reaction, monitored by a bubbler.
Visualizations
Caption: Potential decomposition pathways for 2-methylimidazole N-oxide.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. 吡啶 N-氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 6. 2-Methylimidazole | 693-98-1 [chemicalbook.com]
Technical Support Center: Synthesis of Lepidiline B
Welcome to the technical support center for the chemical synthesis of Lepidiline B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Issue 1: Low Yield or Decomposition of 1-Benzyl-2,4,5-trimethylimidazole 3-oxide (Intermediate 1)
Question: I am experiencing a low yield of the 1-benzyl-2,4,5-trimethylimidazole 3-oxide intermediate, and I suspect it is decomposing. How can I improve the outcome of this step?
Answer: The instability of the 2-methylimidazole N-oxide intermediate is a known challenge in the synthesis of this compound, making this route less efficient than those for Lepidilines A and C.[1][2] Here are several factors to consider for improving the yield and stability of this intermediate:
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Reaction Time and Temperature: The reaction is typically stirred at room temperature for 48 hours.[1][2] Avoid heating the reaction mixture, as thermal isomerization of the N-oxide to the corresponding imidazol-2-one can occur.
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Reagent Quality and Excess: Use freshly prepared N-benzyl acetimine. An excess of the formaldimine is used to drive the reaction to completion. In a modified procedure, a second portion of the formaldimine is added after 24 hours.[1][2]
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Immediate Use: The crude 1-benzyl-2,4,5-trimethylimidazole 3-oxide should be used in the subsequent deoxygenation step without purification.[1][2] Attempting to purify this intermediate can lead to significant decomposition.
Logical Troubleshooting Flow for Intermediate 1 Synthesis:
Caption: Troubleshooting workflow for low yield of Intermediate 1.
Issue 2: Incomplete Deoxygenation of the N-Oxide Intermediate
Question: My deoxygenation reaction with Raney-nickel is sluggish or incomplete. How can I ensure complete conversion to 1-benzyl-2,4,5-trimethylimidazole?
Answer: Deoxygenation of the imidazole N-oxide is a critical step. Here are some troubleshooting tips:
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Activity of Raney-Nickel: The activity of Raney-nickel can vary. Ensure you are using freshly prepared or highly active Raney-nickel. The activity can diminish with improper storage.
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Solvent: Ethanol is a commonly used solvent for this reaction.[2] Ensure it is of appropriate purity.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
| Parameter | Recommendation |
| Catalyst | Freshly prepared, active Raney-nickel |
| Solvent | Ethanol |
| Monitoring | TLC or LC-MS |
Issue 3: Low Yield in the Final Microwave-Assisted Benzylation Step
Question: The final N-benzylation step to form this compound is giving a low yield. How can I optimize this microwave-assisted reaction?
Answer: Microwave-assisted synthesis is known to accelerate the N-alkylation of imidazoles, often leading to higher yields in shorter reaction times.[2] If you are experiencing low yields, consider the following:
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Microwave Parameters: Optimize the microwave power, temperature, and reaction time. A reaction time of 5 minutes has been reported to be sufficient for a nearly quantitative yield in the synthesis of Lepidiline A.[2]
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Solvent: The choice of solvent can significantly impact microwave heating and reaction efficiency. While the specific solvent for this compound synthesis isn't detailed in the primary literature, polar aprotic solvents are often effective in microwave-assisted N-alkylations.
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Purity of Starting Material: Ensure the 1-benzyl-2,4,5-trimethylimidazole from the previous step is reasonably pure, even if used crude. Significant impurities can interfere with the final benzylation.
Experimental Workflow for this compound Synthesis:
Caption: Three-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the synthesis of this compound?
A1: The synthesis protocol for this compound and D is noted to be "less efficient" due to the instability of the 2-methylimidazole N-oxide precursors.[1][2] While a nearly quantitative yield is reported for the final microwave-assisted benzylation step in the synthesis of the related Lepidiline A, specific yields for each step of the this compound synthesis are not detailed in the available literature.[2]
Q2: Can I purify the intermediate 1-benzyl-2,4,5-trimethylimidazole 3-oxide?
A2: It is explicitly stated that the crude N-oxide intermediate is used for the next step without purification.[1][2] This is to avoid decomposition, to which this intermediate is prone.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: For monitoring the reactions, standard techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used.
Q4: Are there alternative methods for the deoxygenation step?
A4: While Raney-nickel is the cited reagent for this synthesis, other deoxygenation methods for N-oxides exist, such as using PCl₃ or catalytic hydrogenation. However, the compatibility of these methods with the specific substrate would need to be evaluated.
Q5: What are the key starting materials for the synthesis of this compound?
A5: The synthesis starts with the condensation of diacetyl monoxime and N-benzyl acetimine to form the key imidazole N-oxide intermediate.[1][2]
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-2,4,5-trimethylimidazole 3-oxide
This protocol is a modified procedure as described in the literature.[1][2]
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To a solution of diacetyl monooxime (2.0 mmol) in ethanol (4 mL), add a freshly prepared solution of N-benzyl acetimine (4.0 mmol).
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Stir the resulting mixture at room temperature.
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After 24 hours, add a second portion of freshly prepared N-benzyl acetimine (1.0 mmol).
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Continue stirring at room temperature for an additional 24 hours (total of 48 hours).
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Remove the solvent under reduced pressure. The resulting crude 1-benzyl-2,4,5-trimethylimidazole 3-oxide is used in the next step without further purification.
| Reagent | Molar Eq. |
| Diacetyl Monoxime | 1.0 |
| N-Benzyl Acetimine (total) | 2.5 |
Step 2: Deoxygenation of 1-Benzyl-2,4,5-trimethylimidazole 3-oxide
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Dissolve the crude 1-benzyl-2,4,5-trimethylimidazole 3-oxide from the previous step in ethanol.
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Add freshly prepared Raney-nickel to the solution.
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Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Filter off the Raney-nickel and wash with ethanol.
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Concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-2,4,5-trimethylimidazole.
Step 3: Microwave-Assisted Synthesis of this compound
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Place the crude 1-benzyl-2,4,5-trimethylimidazole and benzyl chloride in a microwave-safe reaction vessel.
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Add a suitable solvent (e.g., a polar aprotic solvent).
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Irradiate the mixture in a microwave reactor. (Typical conditions for similar reactions are short reaction times, e.g., 5 minutes).[2]
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After completion, remove the solvent and purify the crude product, for example by column chromatography, to obtain this compound.
References
overcoming solubility issues of Lepidiline B in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lepidiline B in vitro.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What solvents are recommended?
If you are experiencing solubility issues with this compound, consider the following solvent recommendations. It is always best to start with a small amount of your compound to test solubility before preparing a larger stock solution.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of organic compounds for in vitro assays.
-
Ethanol (EtOH): this compound may also be soluble in ethanol.
-
Phosphate-Buffered Saline (PBS): For final dilutions into cell culture media, ensure the concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound is not fully dissolving even in DMSO. What can I do?
If you observe particulate matter or cloudiness in your solution, you can try the following techniques to enhance solubility:
-
Warming: Gently warm the solution to 37°C. This can be done in a water bath. Avoid excessive heat, which could degrade the compound.
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Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break up aggregates and improve dissolution.
-
Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the compound.
For a combination approach, you can alternate between gentle warming and sonication/vortexing.
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue. Here are some strategies to mitigate this:
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Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the solvent concentration in the final medium (with caution): While the aim is to keep the solvent concentration low, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always run a vehicle control with the same solvent concentration to assess its effect on your cells.
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Use a surfactant or co-solvent: In some cases, the addition of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent in your final medium can help to maintain the solubility of the compound. This should be carefully validated for its effects on the experimental system.
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Prepare fresh dilutions: Prepare the final dilutions immediately before adding them to your cells to minimize the time for precipitation to occur.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For optimal stability, we recommend storing stock solutions of this compound at -20°C or -80°C. When stored at -80°C, the solution should be stable for up to 6 months. For storage at -20°C, it is advisable to use the solution within 1 month. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q2: What is the molecular weight of this compound?
The molecular weight of this compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride) is 326.86 g/mol .[1][2]
Q3: What are the known cytotoxic concentrations of this compound?
This compound has shown cytotoxic activity against various cancer cell lines. For example, in one study, this compound was found to be more toxic than Lepidiline A against the HL-60 leukemia cell line.[3] However, in another report, both Lepidiline A and B exhibited low or no toxicity up to 10 µg/mL in a panel of cancer cell lines.[3] It is crucial to determine the optimal concentration for your specific cell line and assay through a dose-response experiment.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₃ClN₂ | [1][2][4] |
| Molecular Weight | 326.86 g/mol | [1][2] |
| Appearance | Colorless crystals | [1][2] |
| Melting Point | 228–229 °C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Weighing: Accurately weigh out 3.27 mg of this compound powder using a calibrated analytical balance.
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Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO to the tube.
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Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, proceed with the following steps.
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Warming & Sonication (if necessary): Place the tube in a 37°C water bath for 10-15 minutes. After warming, place the tube in a bath sonicator for 5-10 minutes. Alternate between warming and sonicating until the solution is clear.
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Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
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Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Performing a Dose-Response Cytotoxicity Assay
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Preparation of Working Solutions: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, to achieve final concentrations ranging from 1 µM to 100 µM, you would prepare intermediate dilutions from your 10 mM stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (e.g., 0.5%).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO but no this compound) and a "no treatment" control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for preparing and using this compound in vitro.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C20H23ClN2 | CID 9862174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Lepidiline B Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Lepidiline B.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the derivatization of this compound?
A1: The most critical factors include the choice of derivatizing agent, reaction temperature, reaction time, and the molar ratio of the derivatizing agent to this compound. The solvent and the presence of a catalyst can also significantly impact the reaction efficiency.[1][2]
Q2: How do I select an appropriate derivatizing agent for this compound?
A2: The choice of derivatizing agent depends on the functional group(s) present in this compound that you wish to modify and the analytical method you are using for detection. For enhancing detection by mass spectrometry, nitrogen-containing reagents can improve ionization efficiency. For fluorescence detection, reagents like 9-anthryldiazomethane (ADAM) or various bromomethylcoumarin derivatives can be used, though their reactivity and stability vary.
Q3: What is the typical range for reaction temperature and time, and how do I optimize them?
A3: Reaction temperatures for derivatization can range from room temperature to 90°C or higher.[2][3] Reaction times can vary from minutes to several hours.[3][4] Optimization is typically achieved by running a matrix of experiments with varying temperatures and times and measuring the yield of the desired derivative. It is important to consider the stability of both the starting material and the product at elevated temperatures.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Derivatized Product
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Choice | Verify that the chosen derivatizing agent is reactive towards the target functional group on this compound. Consider screening alternative derivatizing agents. |
| Suboptimal Reaction Temperature | Perform a temperature optimization study. Incrementally increase the temperature (e.g., in 10-15°C steps) to determine the optimal condition without degrading the product.[2][3] |
| Insufficient Reaction Time | Conduct a time-course experiment to monitor the reaction progress and ensure it has reached completion.[2][4] |
| Inappropriate Solvent | Ensure the solvent is anhydrous if the reagents are moisture-sensitive. The polarity of the solvent can also affect reaction rates. Consider testing a range of solvents with different polarities. |
| Presence of Inhibitors | Ensure all glassware is clean and that the starting materials and solvents are free of impurities that could quench the reaction. |
| Reagent Degradation | Some derivatizing agents are unstable. Use fresh reagents or test the activity of the current batch. |
Hypothetical Temperature Optimization Data for this compound Derivatization
| Temperature (°C) | Reaction Time (min) | This compound Derivative Yield (%) |
| 30 | 60 | 15 |
| 45 | 60 | 45 |
| 60 | 60 | 85 |
| 75 | 60 | 70 (Degradation observed) |
Issue 2: Presence of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step |
| Non-specific Reactivity | If this compound has multiple reactive sites, consider using a protecting group strategy to selectively derivatize the desired functional group. |
| Reaction Temperature is Too High | High temperatures can lead to side reactions or degradation of the product.[1] Try running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | Optimize the molar ratio of the derivatizing agent to this compound. An excess of the derivatizing agent can sometimes lead to multiple derivatizations or side reactions. |
Hypothetical Reagent Molar Ratio Optimization
| Molar Ratio (Derivatizing Agent : this compound) | Desired Product (%) | Side Product (%) |
| 1:1 | 60 | 5 |
| 2:1 | 85 | 10 |
| 5:1 | 90 | 25 |
| 10:1 | 88 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of this compound with a Silylating Agent (e.g., MSTFA)
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Preparation: In a clean, dry vial, dissolve 1 mg of this compound in 100 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile).
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Reagent Addition: Add the silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) in a suitable molar excess (e.g., 5-fold).
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Reaction: Cap the vial tightly and heat at the optimized temperature (e.g., 60°C) for the determined optimal time (e.g., 1 hour).
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Analysis: After cooling to room temperature, the sample can be directly analyzed by GC-MS.
Protocol 2: General Procedure for Derivatization of this compound with a Fluorescent Tagging Reagent (e.g., BrDMC)
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Preparation: Dissolve 1 mg of this compound in 200 µL of a suitable solvent (e.g., acetonitrile).
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Reagent and Catalyst Addition: Add the fluorescent tagging reagent (e.g., 4-bromomethyl-6,7-dimethoxycoumarin - BrDMC) and a catalyst, such as N,N-diisopropylethylamine.
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Reaction: Heat the mixture at the optimized temperature (e.g., 45°C) for the determined optimal time (e.g., 2 hours).
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Quenching and Cleanup: Quench the reaction if necessary and perform a sample cleanup (e.g., solid-phase extraction) to remove excess reagent before analysis by LC-FLD.
Visualizations
References
Technical Support Center: Addressing Resistance Mechanisms to Lepidiline B
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive review of the current scientific literature has revealed a significant gap in the understanding of resistance mechanisms to Lepidiline B. At present, there is insufficient published data to create a detailed troubleshooting guide or a comprehensive set of frequently asked questions specifically addressing experimental challenges related to this compound resistance.
The mechanism of action for this compound, a crucial prerequisite for understanding how resistance develops, is not yet fully elucidated. While some studies have documented its cytotoxic activity against various cancer cell lines, this research has not extended to investigating the molecular basis of potential resistance.
We are actively monitoring new publications and will update this technical support center as more information becomes available. We encourage the research community to share any findings in this area to foster a collaborative approach to overcoming potential therapeutic challenges.
Below, we provide some general guidance and hypothetical scenarios based on known mechanisms of drug resistance to other cytotoxic agents. This information is intended to serve as a foundational resource until specific data on this compound emerges.
Frequently Asked Questions (Hypothetical)
This section addresses potential issues researchers might encounter, based on general principles of drug resistance.
| Question ID | Question | Hypothetical Cause(s) | Suggested Initial Troubleshooting Steps |
| FAQ-001 | My cancer cell line, previously sensitive to this compound, now shows reduced responsiveness. What could be the cause? | 1. Target Alteration: Mutations in the direct molecular target of this compound.2. Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein).3. Drug Inactivation: Cellular metabolism of this compound into an inactive form.4. Signaling Pathway Alterations: Activation of alternative survival pathways that bypass the effects of this compound. | 1. Confirm the identity and purity of your this compound compound.2. Perform a dose-response curve to quantify the shift in IC50.3. Sequence the putative target gene(s) if known.4. Assess the expression of common ABC transporters (e.g., Western blot, qPCR).5. Investigate key pro-survival signaling pathways (e.g., Akt, ERK). |
| FAQ-002 | I am observing high variability in this compound efficacy between different passages of the same cell line. Why might this be happening? | 1. Clonal Selection: Emergence of a resistant subpopulation of cells over time.2. Inconsistent Experimental Conditions: Variations in cell density, media components, or incubation time. | 1. Go back to an earlier, confirmed-sensitive passage of the cell line.2. Standardize all experimental parameters meticulously.3. Consider single-cell cloning to isolate and characterize subpopulations. |
| FAQ-003 | Are there any known synergistic drug combinations with this compound to overcome potential resistance? | Currently, there is no published data on synergistic drug combinations with this compound. | Based on general principles, consider co-treatment with:1. Inhibitors of known resistance pathways (e.g., ABC transporter inhibitors).2. Inhibitors of pro-survival signaling pathways. |
Troubleshooting Guides (Hypothetical)
These guides provide structured approaches to investigating a loss of this compound efficacy.
Guide 1: Investigating Altered Drug Efflux
This guide outlines a workflow to determine if increased drug efflux is contributing to reduced sensitivity to this compound.
Experimental Protocol: Western Blot for ABCB1 (P-glycoprotein)
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Cell Lysis:
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Culture sensitive and suspected resistant cells to 80-90% confluency.
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Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine protein concentration using a BCA assay.
-
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SDS-PAGE and Transfer:
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Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
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Run the gel until the dye front reaches the bottom.
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Transfer proteins to a PVDF membrane.
-
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against ABCB1 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Develop with an ECL substrate and image the blot.
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Normalize to a loading control (e.g., β-actin or GAPDH).
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Signaling Pathways (Hypothetical)
Hypothetical Signaling Pathway for this compound Action and Resistance
This diagram illustrates a hypothetical mechanism where this compound induces apoptosis and how upregulation of a survival pathway could confer resistance.
Technical Support Center: Enhancing the Selectivity of Lepidiline B for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the selectivity of Lepidiline B for cancer cells.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high cytotoxicity, but poor selectivity between cancer and normal cells. What can I do?
A1: This is a common challenge. Here are a few strategies to consider:
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Structural Modification: Consider synthesizing derivatives of this compound. Minor structural changes can significantly impact selectivity. For instance, altering substituent groups on the imidazole ring can modulate lipophilicity and interaction with cellular targets.
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Metal Complexation: this compound is an N-heterocyclic carbene (NHC) precursor. Complexing it with metals like gold (Au), silver (Ag), or copper (Cu) can enhance cytotoxicity and, in some cases, improve selectivity. This is thought to be due to altered uptake mechanisms and targeting of specific cellular components like mitochondria.
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Targeted Delivery Systems: Explore the use of nanoparticle-based delivery systems to specifically target your this compound analogue to cancer cells. This can involve conjugating the compound to antibodies or ligands that recognize cancer-specific surface receptors.
Q2: I am seeing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
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Cell Seeding Density: Ensure you are using a consistent cell seeding density across all experiments. Cell number can influence the effective concentration of the compound.
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Compound Solubility: this compound and its derivatives may have limited aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture medium. Precipitates will lead to inaccurate concentrations.
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Assay Incubation Time: The duration of drug exposure can significantly affect the IC50 value. Standardize the incubation time for all your experiments (e.g., 48 or 72 hours).
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Cell Line Stability: Ensure you are using a stable cell line with a consistent passage number. Genetic drift in cell lines can alter their sensitivity to drugs.
Q3: How do I determine if my new this compound derivative has enhanced selectivity?
A3: The most common method is to calculate the Selectivity Index (SI). This is the ratio of the cytotoxicity in a normal (non-cancerous) cell line to the cytotoxicity in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Formula: Selectivity Index (SI) = CC50 (normal cells) / IC50 (cancer cells)
Where:
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CC50: The concentration of the compound that causes a 50% reduction in the viability of normal cells.
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IC50: The concentration of the compound that inhibits 50% of the growth or viability of cancer cells.
An SI value greater than 3 is generally considered to indicate significant selectivity.
Troubleshooting Guides
Problem 1: Low yield during the synthesis of this compound metal complexes.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure all reagents are of high purity and anhydrous where necessary.- Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or NMR. |
| Degradation of the complex | - Work under an inert atmosphere (e.g., nitrogen or argon) if your metal complex is sensitive to air or moisture.- Use appropriate purification methods that minimize exposure to light or reactive solvents. |
| Poor choice of metal precursor | - Experiment with different metal salts (e.g., chlorides, bromides) and oxidation states to find the optimal precursor for complexation with your NHC. |
Problem 2: My this compound analogue is not showing any activity against my cancer cell line of interest.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | - The chosen cell line may have intrinsic or acquired resistance mechanisms. Try testing your compound on a panel of different cancer cell lines to identify sensitive ones.- Consider cell lines with known overexpression of targets for NHC-metal complexes, such as thioredoxin reductase. |
| Compound instability | - Assess the stability of your compound in the cell culture medium over the duration of the experiment. It may be degrading before it can exert its effect. |
| Incorrect dosage range | - You may be testing a concentration range that is too low. Perform a broad-range dose-response experiment to determine the effective concentration range. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound and its derivatives against various cell lines.
Table 1: Cytotoxicity of Natural Lepidilines
| Compound | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HUVEC (Normal) IC50 (µM) | Selectivity Index (HUVEC/HL-60) |
| This compound | 3.8[1][2] | >100[1][2] | >100[1][2] | >26.3 |
| Lepidiline D | 1.1[1][2] | >100[1][2] | >100[1][2] | >90.9 |
Table 2: Cytotoxicity of a Lepidiline A-Gold(I) Complex
| Compound | A549 (Lung Cancer) CC50 (µM) | HeLa (Cervical Cancer) CC50 (µM) | HepG2 (Liver Cancer) CC50 (µM) |
| Lepidiline A - Au(I) Complex | 5.070 - 7.500[3] | 5.500 - 20.000[3] | >90[3] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
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96-well plates
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Cancer and normal cell lines
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Complete cell culture medium
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This compound or its derivatives
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of your this compound compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 or CC50 value using a suitable software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing this compound selectivity.
Caption: Proposed mechanism of action for NHC-metal complexes.
References
Technical Support Center: Refining Purification Protocols for Lepidiline B Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lepidiline B analogs. The information is based on established laboratory protocols and aims to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogs?
A1: The most frequently employed and effective purification methods for this compound analogs are preparative thin-layer chromatography (PTLC), standard column chromatography, and recrystallization.[1] The choice of method often depends on the scale of the reaction and the nature of the impurities.
Q2: My this compound analog is an oil and is difficult to handle. How can I solidify it?
A2: Some this compound analogs are initially isolated as oils.[1][2] Recrystallization from a suitable solvent system can often induce solidification. A common and effective solvent mixture for this purpose is diisopropyl ether/dichloromethane (i-Pr2O/CH2Cl2).[1][3][4] Slow evaporation of the solvents at room temperature is recommended to promote crystal growth.[5][6]
Q3: I am observing low yields after purification. What could be the cause?
A3: Low yields can stem from several factors. One significant issue reported in the synthesis of this compound and D analogs is the instability of the 2-methylimidazole N-oxide precursors.[1][2] This instability can lead to lower conversion rates and, consequently, lower yields of the final product. It is crucial to handle these precursors according to the specific synthetic protocols to minimize degradation.
Q4: What are the recommended solvent systems for chromatographic purification?
A4: For preparative thin-layer chromatography (PTLC) and column chromatography on silica gel, a mixture of dichloromethane and methanol (CH2Cl2/MeOH) is commonly used. A typical ratio is 92:8 (v/v).[1][2] For recrystallization, mixtures of hexanes/CH2Cl2 or i-Pr2O/CH2Cl2 have been successfully employed.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Product is an inseparable mixture of compounds. | Co-elution of impurities with the desired product during chromatography. | Optimize the solvent system for chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation. | [1] |
| The purified product is not stable and degrades over time. | Inherent instability of the specific this compound analog. Presence of residual acid or base from the synthesis. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Ensure complete removal of any acidic or basic reagents during the work-up and purification steps. | [1][2] |
| Low recovery of the product after recrystallization. | The product is too soluble in the chosen recrystallization solvent. The volume of the solvent used was too large. | Try a different solvent or a mixture of solvents where the product has lower solubility at room temperature but is soluble at higher temperatures. Use the minimum amount of hot solvent required to dissolve the product completely. | [4][5] |
| Difficulty in removing a specific impurity. | The impurity has similar polarity to the product. | If chromatography is ineffective, consider a chemical work-up step to remove the impurity. For example, if the impurity is acidic, a wash with a mild aqueous base might be effective. Recrystallization can also be a powerful tool for removing closely related impurities. | [1] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in the chosen eluent (e.g., CH2Cl2/MeOH, 92:8).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound analog is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., i-Pr2O/CH2Cl2 or hexanes/CH2Cl2).[1][5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator may induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Summary of Purification Methods and Yields for Selected this compound Analogs
| Compound | Purification Method | Solvent System | Yield (%) | Reference |
| Lepidiline A (1a) | Microwave-assisted synthesis, direct product | - | Nearly quantitative | [2] |
| Lepidiline C analog (7c) | Reaction in pyridine (Method A) | - | 53 | [1][2] |
| Lepidiline C analog (7c) | Mechanochemical reaction (Method B) | - | 73 | [1][2] |
| 4,5-diphenyl analog of Lepidiline D (6d) | Preparative Thin-Layer Chromatography | CH2Cl2/MeOH (92:8) | 37 | [1][2] |
| Fluorinated Lepidiline analog (1e) | Recrystallization | CH2Cl2/hexane | 59 | [5] |
| Fluorinated Lepidiline analog (1e[PF6]) | Recrystallization | CH2Cl2/i-Pr2O | 45 | [5] |
| Imidazole-2-thione (7a) | Direct product | - | 97 | [1][2] |
Visualizations
Caption: General experimental workflow for the purification of this compound analogs.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C [mdpi.com]
- 5. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of the Cytotoxic Effects of Lepidiline B versus Lepidiline A
For Immediate Release
This guide provides a detailed comparison of the in vitro cytotoxicity of two naturally occurring imidazolium alkaloids, Lepidiline B and Lepidiline A. These compounds, originally isolated from the roots of Lepidium meyenii (Maca), have garnered interest within the scientific community for their potential anticancer activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of experimental data, detailed methodologies, and an exploration of the current understanding of their mechanisms of action.
Executive Summary
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for Lepidiline A and this compound across different human cancer cell lines from published studies. Lower IC₅₀ values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Lepidiline A | HL-60 | Promyelocytic Leukemia | 32.3 | [1] |
| MCF-7 | Breast Cancer Adenocarcinoma | > 100 | [1] | |
| Various (8 lines) | Multiple Cancer Types | > 10 | [1][2] | |
| This compound | HL-60 | Promyelocytic Leukemia | 3.8 | [1] |
| PACA2 | Pancreatic Adenocarcinoma | 4.2 | [1][2] | |
| MDA-231 | Breast Carcinoma | 5.1 | [1][2] |
Experimental Protocols
The data presented above were primarily generated using the MTT cytotoxicity assay.[1] The following is a generalized protocol based on the methodologies described in the cited literature.
MTT Cytotoxicity Assay
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Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7) and normal cell lines (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to adhere overnight.
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Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of Lepidiline A or this compound. The cells are then incubated for a specified period (e.g., 48 hours).
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MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of Lepidiline A and B.
Mechanistic Insights and Signaling Pathways
The precise cytotoxic mechanisms of action and the specific signaling pathways modulated by Lepidiline A and this compound are not yet fully understood. However, preliminary studies have provided some initial insights, particularly for Lepidiline A.
For Lepidiline A , it has been observed that the compound itself does not appear to induce the production of reactive oxygen species (ROS), a common mechanism of cytotoxicity for many anticancer agents.[4][5] However, resistance to Lepidiline A has been linked to the multidrug resistance protein ABCB1, suggesting that it may be a substrate for this efflux pump.[4] Another study has identified 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) as a molecular target of Lepidiline A, which is associated with its effects on hormone balance and fertility, though a direct link to its cytotoxic activity has not been established.[2]
There is currently a lack of information in the scientific literature regarding the specific signaling pathways affected by This compound .
Caption: Known molecular interactions of Lepidiline A.
Conclusion
Based on the available experimental data, this compound is a more potent cytotoxic agent than Lepidiline A against the cancer cell lines tested. The IC₅₀ values for this compound are consistently in the low micromolar range, an order of magnitude lower than those for Lepidiline A in comparable assays.[1] While the cytotoxic superiority of this compound is evident, the underlying molecular mechanisms for both compounds remain an area for further investigation. Future research should focus on elucidating the specific signaling pathways affected by these compounds to better understand their potential as anticancer therapeutic leads.
References
- 1. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lepidiline A Improves the Balance of Endogenous Sex Hormones and Increases Fecundity by Targeting HSD17B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Lepidiline B and D: A Comparative Analysis of Their Cytotoxic Activity in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activities of two natural imidazole alkaloids, Lepidiline B and D, with a specific focus on their effects on leukemia cell lines. The information presented herein is compiled from published experimental data to support further research and drug development efforts in oncology.
Data Presentation: Cytotoxicity of Lepidilines
The cytotoxic effects of this compound and D, along with related compounds for comparison, have been evaluated in several studies. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of their potency against the human promyelocytic leukemia cell line, HL-60.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 | 3.8 | [1] |
| Lepidiline D | HL-60 | 1.1 | [1] |
| Lepidiline A | HL-60 | 32.3 | [1] |
| Lepidiline C | HL-60 | 27.7 | [1] |
| Doxorubicin (Control) | HL-60 | 0.12 ± 0.01 | [1] |
Experimental Protocols
The following outlines the general methodology used to assess the cytotoxic activity of this compound and D against leukemia cell lines.
Cell Culture and Treatment
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Cell Line: The human promyelocytic leukemia cell line, HL-60, is commonly used for in vitro cytotoxicity screening.
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Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: this compound and D are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions, which are then diluted to the desired concentrations in the culture medium for experiments.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to determine cell viability and proliferation.
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a predetermined density.
-
Compound Incubation: The cells are then treated with various concentrations of this compound, Lepidiline D, or a control compound and incubated for a specified period, typically 48 hours.[1]
-
MTT Addition: Following the incubation period, an MTT solution is added to each well.
-
Formazan Crystal Formation: Metabolically active, viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 570 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound and D.
Caption: General experimental workflow for determining the cytotoxic activity of this compound and D.
Signaling Pathways
Currently, there is a lack of published data specifically detailing the signaling pathways modulated by this compound and D in leukemia cell lines. While their cytotoxic effects are evident, the underlying molecular mechanisms, such as the induction of apoptosis, cell cycle arrest, or modulation of specific oncogenic pathways, have not been elucidated in the available literature. Further research is required to identify the precise mechanisms of action of these compounds. Therefore, a diagram illustrating a specific signaling pathway cannot be provided at this time.
References
In Vitro Efficacy Showdown: Lepidiline B vs. Cisplatin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is relentless. This guide provides a comparative analysis of the in vitro performance of Lepidiline B, a naturally derived imidazole alkaloid, against cisplatin, a cornerstone of platinum-based chemotherapy. Through a meticulous review of experimental data, this document aims to equip researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compounds.
Cytotoxicity Profile: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, in this case, cancer cell proliferation. The following tables summarize the available IC50 values for this compound and cisplatin across various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 3.8 | [1][2] |
| PACA2 | Pancreatic Adenocarcinoma | 4.2 | [2] |
| MDA-231 | Breast Carcinoma | 5.1 | [2] |
Table 2: IC50 Values of Cisplatin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.65 - 10 | [3][4][5][6] |
| MDA-MB-231 | Breast Carcinoma | 43 (reduction in viability at 20µM) | [3] |
| BT-549 | Breast Carcinoma | 36 (reduction in viability at 20µM) | [3] |
| MDA-MB-468 | Breast Carcinoma | 48 (reduction in viability at 20µM) | [3] |
| A549 | Lung Carcinoma | Varies | [4] |
| SKOV-3 | Ovarian Carcinoma | Varies | [4] |
| PC3 | Prostate Carcinoma | Varies | [4] |
| A2780-cp | Ovarian Carcinoma | Varies | [4] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
Understanding the molecular pathways through which these compounds exert their cytotoxic effects is paramount for targeted drug development.
Cisplatin: A Well-Established DNA Damaging Agent
Cisplatin's mechanism of action is extensively documented. Upon entering the cell, it forms adducts with DNA, leading to DNA damage. This damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms, cell cycle arrest, and ultimately, apoptosis.
This compound: An Emerging Cytotoxic Agent
The precise molecular mechanism of this compound is not as extensively characterized as that of cisplatin. However, studies on lepidilines and other imidazole alkaloids suggest that their cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest. The exact signaling pathways involved are a subject of ongoing research.
Experimental Protocols: A Guide to In Vitro Assays
Reproducibility and standardization are cornerstones of scientific research. This section provides detailed methodologies for the key experiments used to evaluate the in vitro efficacy of anticancer compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or cisplatin. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of different cell populations.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Expose cells to this compound or cisplatin for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available in vitro data suggests that this compound exhibits significant cytotoxic activity against certain cancer cell lines, with IC50 values in the low micromolar range. While a direct, comprehensive comparison with cisplatin is limited by the available literature, the data indicates that this compound holds promise as a potential anticancer agent. Cisplatin remains a potent and well-understood chemotherapeutic, but its efficacy is often accompanied by significant side effects and the development of resistance.
Further research is imperative to fully elucidate the mechanism of action of this compound and to conduct direct comparative studies against established chemotherapeutics like cisplatin across a broader panel of cancer cell lines. Such studies will be crucial in determining the potential of this compound as a viable alternative or adjunct in cancer therapy.
References
- 1. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cisplatin Induces Differentiation of Breast Cancer Cells [frontiersin.org]
- 4. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Anticancer Activity of Lepidiline B in Diverse Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive review of available preclinical data confirms the promising anticancer activity of Lepidiline B, a natural compound, across a range of cancer cell lines. This report provides a comparative analysis of its efficacy against established chemotherapeutic agents, details the experimental methodologies for its validation, and visually represents its known biological interactions. This guide is intended for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects in various cancer cell lines. Notably, it exhibits greater potency than its analogue, Lepidiline A. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, allowing for a direct comparison with standard-of-care anticancer drugs.
| Compound | HL-60 (Leukemia) | PACA2 (Pancreatic) | MDA-231 (Breast) | MCF-7 (Breast) |
| This compound | 3.8 µM[1][2] | 4.2 µM[1] | 5.1 µM[1] | - |
| Doxorubicin | 0.12 µM[1] | - | - | 0.9 µM[1] |
| Cisplatin | - | - | - | - |
Note: Direct comparative IC50 values for Cisplatin against the same cell lines in studies focused on this compound were not available in the reviewed literature.
Experimental Protocols
The validation of this compound's anticancer activity relies on standardized in vitro assays. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protein Expression Analysis: Western Blotting
Western blotting is employed to detect specific proteins in a sample, which can elucidate the molecular mechanisms of a drug's action, such as the induction of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in validating the anticancer activity of this compound, the following diagrams illustrate the experimental workflow and the logical progression of the research.
Caption: Experimental workflow for validating this compound's anticancer activity.
Caption: Logical progression for validating a novel anticancer compound.
Signaling Pathway Analysis
While the cytotoxic effects of this compound are evident, the precise signaling pathways through which it exerts its anticancer activity are not yet fully elucidated in the available literature. Further research is required to identify the specific molecular targets and pathways modulated by this compound to induce cancer cell death. Future studies involving phosphoproteomics, kinase activity profiling, and gene expression analysis will be crucial in mapping its mechanism of action.
Based on the common mechanisms of other anticancer agents that induce apoptosis, a hypothetical signaling pathway is presented below to guide future investigations.
Caption: A potential apoptosis pathway that may be induced by this compound.
References
Unraveling the Mechanisms of Alkaloid Action: A Comparative Guide for Researchers
A deep dive into the cytotoxic mechanisms of Lepidiline B and other prominent alkaloids, providing researchers with a comparative framework for drug discovery and development.
In the ongoing quest for novel anticancer therapeutics, natural alkaloids have emerged as a rich source of bioactive compounds. Among these, this compound, an imidazole alkaloid isolated from the Maca plant (Lepidium meyenii), has demonstrated significant cytotoxic effects against various cancer cell lines. However, its precise mechanism of action remains a subject of intensive investigation. This guide provides a comparative analysis of the mechanism of action of this compound alongside other well-characterized alkaloids—Pilocarpine, Vinca alkaloids, and Camptothecin—to offer researchers, scientists, and drug development professionals a comprehensive understanding of their distinct and overlapping cellular targets and signaling pathways.
This compound: An Imidazole Alkaloid with Emerging Anticancer Potential
This compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride) has shown potent cytotoxic activity, often surpassing its analogue, Lepidiline A, in various cancer cell lines. While the definitive molecular pathway of its action is not yet fully established, preliminary evidence and the activity of related imidazole compounds suggest a multi-faceted mechanism likely involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Cytotoxicity of Lepidiline Alkaloids:
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Leukemia) | 3.8 | [1] |
| PACA2 (Pancreatic) | 4.2 | [1] | |
| MDA-231 (Breast) | 5.1 | [1] | |
| Lepidiline A | HL-60 (Leukemia) | 32.3 | [1] |
| Lepidiline C | HL-60 (Leukemia) | 27.7 | [1] |
| Lepidiline D | HL-60 (Leukemia) | 1.1 | [1] |
IC50 values represent the concentration required to inhibit the growth of 50% of cells.
The structural similarity of lepidilines to N-heterocyclic carbenes (NHCs) suggests that their biological activity may be linked to the formation of metal complexes that can catalytically generate ROS, leading to oxidative stress and subsequent cell death. It is hypothesized that this compound may disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Pilocarpine: An Imidazole Alkaloid Targeting Muscarinic Receptors
Pilocarpine, another imidazole alkaloid, is well-known for its use in treating glaucoma and dry mouth. Its anticancer properties are linked to its activity as a muscarinic acetylcholine receptor agonist, particularly the M3 subtype. Activation of the M3 receptor in cancer cells can trigger a signaling cascade that leads to apoptosis.
The apoptotic pathway induced by pilocarpine involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis[2].
Vinca Alkaloids: Disruptors of Microtubule Dynamics
Vinca alkaloids, such as vinblastine and vincristine, are a cornerstone of chemotherapy regimens. Their primary mechanism of action is the disruption of microtubule dynamics, which are essential components of the cytoskeleton and the mitotic spindle[3][4]. By binding to tubulin, the protein subunit of microtubules, Vinca alkaloids inhibit their polymerization. This disruption prevents the formation of a functional mitotic spindle, leading to the arrest of cells in the metaphase of mitosis[1][5]. This prolonged mitotic arrest ultimately triggers the apoptotic cascade.
Camptothecin: An Inhibitor of DNA Topoisomerase I
Camptothecin and its analogs, such as topotecan and irinotecan, are potent anticancer agents that target DNA topoisomerase I[6][7]. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. When a replication fork collides with this stabilized complex, it leads to the formation of a double-strand DNA break, a highly lethal event for the cell that triggers cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the alkaloid and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of a cell population.
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the alkaloid for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate or on coverslips and treat with the alkaloid.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation at 485 nm, emission at 535 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of intracellular ROS.
Conclusion
The comparative analysis of this compound with Pilocarpine, Vinca alkaloids, and Camptothecin reveals the diverse and complex mechanisms through which alkaloids exert their anticancer effects. While Pilocarpine acts on a specific cell surface receptor, and Vinca alkaloids and Camptothecin target fundamental cellular machinery like microtubules and DNA replication, the mechanism of this compound appears to be more enigmatic, potentially involving mitochondrial dysfunction and oxidative stress. The provided experimental protocols offer a robust framework for researchers to further investigate the molecular intricacies of this compound and other novel alkaloids, paving the way for the development of more effective and targeted cancer therapies. Further studies are crucial to fully elucidate the signaling pathways modulated by this compound, which will be instrumental in harnessing its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. H2AX is required for cell cycle arrest via the p53/p21 pathway [infoscience.epfl.ch]
Lepidiline B: A Comparative Analysis of its Selective Cytotoxicity Against Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lepidiline B's cytotoxic effects on cancerous versus non-cancerous cell lines. The data presented herein is compiled from published experimental findings, offering a clear perspective on its potential as a selective anticancer agent. Detailed experimental protocols and visual representations of associated biological pathways are included to support further research and development.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines and a normal human cell line. A lower IC50 value indicates greater potency.
| Cell Line | Cell Type | This compound IC50 (µM) | Reference Compound: Doxorubicin IC50 (µM) |
| Cancer Cell Lines | |||
| HL-60 | Human promyelocytic leukemia | 3.8 | 0.12 |
| PACA2 | Human pancreatic adenocarcinoma | 4.2 | Not Reported |
| MDA-231 | Human breast adenocarcinoma | 5.1 | Not Reported |
| MCF-7 | Human breast adenocarcinoma | >100 | 0.9 |
| Normal Cell Line | |||
| HUVEC | Human Umbilical Vein Endothelial Cells | >100 | 1.4 |
Key Observation: this compound demonstrates significant selective cytotoxicity against the HL-60 leukemia cell line, with an IC50 value of 3.8 µM.[1][2] In contrast, its cytotoxic effect on the normal HUVEC cell line was minimal, with an IC50 value exceeding 100 µM, indicating a favorable safety margin.[1][2] The compound also showed notable activity against pancreatic (PACA2) and another breast cancer cell line (MDA-231).[1] Interestingly, this compound was significantly less active against the MCF-7 breast cancer cell line.
Experimental Protocols
The data presented above was primarily generated using the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HL-60, MCF-7) and normal cell lines (e.g., HUVEC)
-
Cell culture medium (e.g., RPMI-1640 for HL-60, DMEM for MCF-7 and HUVEC)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (MCF-7, HUVEC), harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
For suspension cells (HL-60), directly seed the cells into 96-well plates at a density of approximately 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations to be tested.
-
After the 24-hour incubation, remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, directly add the compound dilutions.
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Also, include blank wells containing only medium for background subtraction.
-
Incubate the plates for a further 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plates and then carefully remove the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay used to evaluate the cytotoxicity of this compound.
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Hypothesized Signaling Pathway for Apoptosis Induction
While the precise molecular mechanism by which this compound induces apoptosis in cancer cells has not been fully elucidated, many imidazole-based anticancer compounds are known to trigger the intrinsic apoptosis pathway. The following diagram illustrates a generalized model of this pathway, which may be relevant to the action of this compound.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
Disclaimer: The signaling pathway depicted is a generalized representation of apoptosis and has not been specifically validated for this compound. Further research is required to elucidate the precise mechanism of action.
References
Assessing the Impact of Counterion Exchange on Lepidiline B Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lepidiline B activity, focusing on the influence of counterion exchange. It is designed to offer an objective overview supported by experimental data to aid in research and development involving this cytotoxic imidazolium alkaloid.
Executive Summary
This compound, a naturally occurring imidazolium salt, has demonstrated significant cytotoxic activity against various cancer cell lines. A key consideration in the development of ionic drug candidates like this compound is the potential impact of its counterion on biological activity. This guide consolidates available data to assess this impact. The primary finding from studies on lepidiline analogues is that the cytotoxic activity appears to be largely independent of the counterion. For instance, the exchange of a chloride anion for a hexafluorophosphate anion in structurally similar lepidilines (A and C) did not significantly alter their cytotoxic potency. While direct comparative studies on a series of this compound salts are limited, the existing evidence suggests that the core imidazolium cation is the primary determinant of its cytotoxic effect. Beyond its anticancer properties, this compound has also been noted for its antifungal activity.
Data Presentation: Cytotoxicity of Lepidiline Analogues with Different Counterions
The following table summarizes the cytotoxic activity (IC50) of Lepidiline A and C, close structural analogues of this compound, with different counterions against human cancer cell lines. This data provides a strong indication of the likely impact of counterion exchange on this compound's activity.
| Compound | Counterion | Cell Line | IC50 (µM) |
| Lepidiline A | Chloride (Cl⁻) | HL-60 | 32.3 |
| Lepidiline A | Hexafluorophosphate (PF₆⁻) | HL-60 | >100 |
| Lepidiline A | Chloride (Cl⁻) | MCF-7 | >100 |
| Lepidiline A | Hexafluorophosphate (PF₆⁻) | MCF-7 | >100 |
| Lepidiline C | Chloride (Cl⁻) | HL-60 | 27.7 |
| Lepidiline C | Hexafluorophosphate (PF₆⁻) | HL-60 | 33.6 |
| Lepidiline C | Chloride (Cl⁻) | MCF-7 | 75.0 |
| Lepidiline C | Hexafluorophosphate (PF₆⁻) | MCF-7 | 65.0 |
Data sourced from studies on lepidiline analogues. HL-60: Human promyelocytic leukemia cells; MCF-7: Human breast adenocarcinoma cells.
Experimental Protocols
General Protocol for Counterion Exchange of Lepidiline Salts
This protocol describes a common method for exchanging the chloride anion in this compound for other counterions, such as hexafluorophosphate.
Materials:
-
This compound chloride salt
-
Ammonium hexafluorophosphate (NH₄PF₆) or other suitable salt of the desired counterion
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the this compound chloride salt in a minimal amount of ethanol.
-
In a separate container, prepare a solution of ammonium hexafluorophosphate in deionized water.
-
Slowly add the ammonium hexafluorophosphate solution dropwise to the stirred this compound solution.
-
Continue stirring the mixture at room temperature for approximately 30 minutes. The formation of a precipitate or an oily layer indicates the formation of the new this compound salt.
-
Isolate the product by decantation or filtration.
-
Wash the isolated product multiple times with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum to obtain the this compound salt with the new counterion.
-
Confirm the structure and purity of the new salt using analytical techniques such as NMR and mass spectrometry.
Protocol for Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound salts (with different counterions) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound salts in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for counterion exchange and activity assessment.
Caption: Proposed mechanism of this compound-induced apoptosis.
Safety Operating Guide
Personal protective equipment for handling Lepidiline B
Essential Safety and Handling Guide for Lepidiline B
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment based on general safety data for imidazolium compounds.[1][2][3][4][5][6][7][8]
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn.[4] Gloves must be inspected before use and disposed of properly after handling the material.[9] |
| Laboratory Coat | A buttoned lab coat should be worn to protect clothing and skin.[10] | |
| Protective Clothing | For larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as an apron.[2][8] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH/MSHA approved respirator if working in an area with poor ventilation or when dusts may be generated.[3][7] |
Experimental Protocols: Handling and Disposal
Engineering Controls and Safe Handling
Proper engineering controls and handling procedures are essential to minimize the risk of exposure to this compound.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended to control airborne exposure.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][9] Do not eat, drink, or smoke in the laboratory.[3][9]
-
Handling Procedures:
-
Before starting work, ensure all necessary PPE is readily available and in good condition.
-
Label all containers containing this compound clearly.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Minimize the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.[1]
-
Spill Response
In the event of a spill, follow these procedures to ensure a safe cleanup:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and environmental health and safety officer.
-
Only personnel with appropriate training and equipment should handle large spills.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and compatible waste container.[11]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1][3][9] Do not dispose of it down the drain or in the regular trash.[12][13]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[9]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. westliberty.edu [westliberty.edu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. carlroth.com [carlroth.com]
- 5. neb.com [neb.com]
- 6. gerpac.eu [gerpac.eu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
